Chk1-IN-3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H23N9O |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-[[4-(methylamino)-5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-3-[(3R)-piperidin-3-yl]oxypyridine-2-carbonitrile |
InChI |
InChI=1S/C20H23N9O/c1-22-19-16(13-8-26-29(2)12-13)11-25-20(28-19)27-14-6-18(17(7-21)24-9-14)30-15-4-3-5-23-10-15/h6,8-9,11-12,15,23H,3-5,10H2,1-2H3,(H2,22,25,27,28)/t15-/m1/s1 |
InChI Key |
SLCNIAWQMQCAFR-OAHLLOKOSA-N |
Isomeric SMILES |
CNC1=NC(=NC=C1C2=CN(N=C2)C)NC3=CC(=C(N=C3)C#N)O[C@@H]4CCCNC4 |
Canonical SMILES |
CNC1=NC(=NC=C1C2=CN(N=C2)C)NC3=CC(=C(N=C3)C#N)OC4CCCNC4 |
Origin of Product |
United States |
Foundational & Exploratory
Chk1 Inhibition: A Technical Guide to Understanding its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and the regulation of cell cycle progression. Its function as a central mediator of cell cycle checkpoints, particularly the G2/M and intra-S phase checkpoints, makes it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the role of Chk1 in cell cycle arrest, the mechanism of action of its inhibitors, and the experimental methodologies used to characterize these compounds. While specific data for a compound designated "Chk1-IN-3" is not publicly available, this guide will utilize data from well-characterized Chk1 inhibitors to illustrate the principles of Chk1 inhibition.
The Role of Chk1 in Cell Cycle Control
Chk1 is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-strand DNA (ssDNA) breaks and replication stress.[1][2] Upon activation by Ataxia Telangiectasia and Rad3-related (ATR) kinase, Chk1 phosphorylates a multitude of downstream substrates to halt cell cycle progression, allowing time for DNA repair.[2][3]
The primary mechanism of Chk1-mediated cell cycle arrest involves the phosphorylation and subsequent inactivation of the Cdc25 family of phosphatases (Cdc25A, B, and C).[2] Inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are the key drivers of cell cycle transitions.[2] Specifically:
-
G2/M Checkpoint: Chk1 phosphorylates Cdc25C, leading to its sequestration in the cytoplasm by 14-3-3 proteins, thereby preventing the activation of the Cdk1/Cyclin B complex and entry into mitosis.[2][4]
-
Intra-S Phase Checkpoint: Chk1-mediated phosphorylation of Cdc25A targets it for proteasomal degradation.[2] This leads to the inhibition of Cdk2/Cyclin E and Cdk2/Cyclin A complexes, which are essential for the initiation and progression of DNA replication.[2]
Inhibition of Chk1, therefore, abrogates these critical checkpoints. In cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations), the reliance on the S and G2/M checkpoints for survival is heightened.[5] Consequently, Chk1 inhibitors can selectively sensitize cancer cells to DNA-damaging agents or induce synthetic lethality in tumors with specific genetic backgrounds.
Signaling Pathways
The signaling cascade leading to Chk1-mediated cell cycle arrest is a well-defined pathway. The following diagram illustrates the core components and their interactions.
Figure 1. Simplified Chk1 signaling pathway in response to DNA damage.
Quantitative Data for Representative Chk1 Inhibitors
The potency of Chk1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following table summarizes publicly available data for several well-characterized Chk1 inhibitors.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular Assay | Cell Line | Cellular IC50 (nM) | Reference |
| AZD7762 | Chk1, Chk2 | 5 | G2/M Checkpoint Abrogation | Solid Tumor Lines | Not specified | [6] |
| PF-0477736 | Chk1 | Not specified | Growth Inhibition | B-/T-ALL cell lines | Varies (e.g., ~10-100) | [7] |
| MK-8776 | Chk1 | Not specified | Not specified | Not specified | Not specified | |
| UCN-01 | Chk1, PKC, etc. | Not specified | Not specified | Not specified | Not specified |
Note: IC50 values can vary significantly depending on the specific assay conditions, cell line, and experimental setup.
Experimental Protocols
The characterization of Chk1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic potential. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Chk1 kinase.
Objective: To determine the biochemical IC50 of a Chk1 inhibitor.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at or near the Km for Chk1)
-
Chk1 substrate (e.g., a synthetic peptide derived from Cdc25C)
-
Test compound (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the Chk1 inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the Chk1 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chk1 C-terminal regulatory phosphorylation mediates checkpoint activation via derepression of Chk1 catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of Chk1 with 14-3-3 proteins is stimulated by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checkpoint kinase 1 expression is an adverse prognostic marker and therapeutic target in MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Chk1-IN-3: A Potent Inhibitor of Checkpoint Kinase 1 for Advancing DNA Damage Response Research and Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) network. It acts as a central transducer, receiving signals from the master kinase ATR (Ataxia Telangiectasia and Rad3-related) to orchestrate cell cycle arrest, facilitate DNA repair, and, in cases of severe damage, induce apoptosis.[1][2] The essential function of Chk1 in maintaining genomic integrity, particularly in cancer cells that often harbor defects in the G1 checkpoint, has made it a compelling target for therapeutic intervention.[2] Chk1 inhibitors, by abrogating the S and G2/M checkpoints, can potentiate the efficacy of DNA-damaging chemotherapeutics and radiation, leading to mitotic catastrophe and selective cancer cell death. This technical guide provides a comprehensive overview of Chk1-IN-3, a potent and selective Chk1 inhibitor, and its function in the DNA damage response. It is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, offering detailed information on its mechanism of action, quantitative data, and key experimental protocols for its evaluation.
Introduction to Chk1 and the DNA Damage Response
The integrity of the genome is constantly challenged by both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA damage response (DDR).[3] A key function of the DDR is to activate cell cycle checkpoints, which are surveillance mechanisms that transiently halt cell cycle progression to provide a window for DNA repair.[3]
Checkpoint Kinase 1 (Chk1) is a central player in the DDR, primarily activated by the ATR kinase in response to single-stranded DNA (ssDNA) that can arise from replication stress or certain types of DNA lesions.[4] Upon activation through phosphorylation at serine-317 and serine-345, Chk1 phosphorylates a multitude of downstream substrates to enforce cell cycle arrest.[1][2] Key targets include the Cdc25 family of phosphatases (Cdc25A, B, and C), which are inactivated by Chk1-mediated phosphorylation.[1][3] This prevents the activation of cyclin-dependent kinases (CDKs) that are essential for entry into and progression through S-phase and mitosis, thereby inducing cell cycle arrest in the S and G2 phases.[1][3] Beyond cell cycle control, Chk1 is also implicated in the direct regulation of DNA repair processes, including homologous recombination.[2]
This compound: A Potent and Selective Chk1 Inhibitor
This compound is a highly potent and selective small molecule inhibitor of Chk1. Its ability to specifically target Chk1 makes it a valuable tool for dissecting the intricate roles of this kinase in the DNA damage response and for exploring its therapeutic potential.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| Chk1 | 0.4 |
| Chk2 | 1729 |
| AMPKα2β1γ1 | 91.11 |
| MPKα1β1γ1 | 107.5 |
| PIM1 | 511.8 |
| PIM3 | 735.53 |
Data sourced from MedchemExpress.[5]
Table 2: Cellular Activity of this compound in Hematological Malignancy Cell Lines
| Cell Line | IC50 (nM) |
| Mino | 155 |
| Jeko-1 | 36 |
| MV4-11 | 39 |
| Z-138 | 13 |
Data sourced from MedchemExpress.[5]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Tumor Growth Inhibition |
| Z-138 Xenograft | 10 mg/kg, i.v., 5 times/week for 3 weeks | 78.64% |
| Z-138 Xenograft | 20 mg/kg, i.v., 5 times/week for 3 weeks | 90.29% |
Data sourced from MedchemExpress.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's function. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.
Caption: DNA Damage Response Pathway featuring Chk1.
Caption: Experimental workflow for evaluating Chk1 inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the function of Chk1 inhibitors like this compound.
Biochemical Chk1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the in vitro potency of this compound.[1][6]
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate peptide (e.g., a fragment of Cdc25C)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant Chk1 enzyme and the substrate peptide in Kinase Assay Buffer to the desired concentrations.
-
Assay Assembly:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted Chk1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be close to the Km value for Chk1, if known.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (optional, e.g., gemcitabine)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Plate reader capable of measuring absorbance at 510 nm
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, either alone or in combination with a fixed concentration of a DNA damaging agent. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
Cell Fixation:
-
Gently remove the medium.
-
Add 100 µL of ice-cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates for 5-10 minutes.
-
Measure the absorbance at 510 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
Western Blot Analysis of Chk1 Pathway Activation
This protocol is used to assess the effect of this compound on the phosphorylation status of Chk1 and its downstream targets.[8]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1 (Ser345), anti-Chk1, anti-pCdc25C (Ser216), anti-γH2AX (Ser139), and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Sample Preparation:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative changes in protein phosphorylation and expression levels.
-
Conclusion
This compound is a powerful research tool for elucidating the multifaceted roles of Chk1 in the DNA damage response. Its high potency and selectivity enable precise interrogation of the Chk1 signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the function of Chk1 and exploring the therapeutic potential of its inhibition in cancer. As our knowledge of the DDR continues to expand, the use of well-characterized chemical probes like this compound will be indispensable for translating fundamental biological insights into novel and effective cancer therapies.
References
- 1. promega.com [promega.com]
- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bio-rad.com [bio-rad.com]
Chk1-IN-3: A Selective CHK1 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. By orchestrating cell cycle arrest, CHK1 allows time for DNA repair, thereby maintaining genomic integrity. In many cancer cells, particularly those with a deficient p53 tumor suppressor pathway, reliance on the CHK1-mediated checkpoint for survival is heightened. This dependency presents a strategic vulnerability for therapeutic intervention. Inhibition of CHK1 can abrogate DNA damage-induced cell cycle arrest, leading to premature mitotic entry and subsequent cell death in cancer cells. Chk1-IN-3 has emerged as a potent and selective inhibitor of CHK1, demonstrating significant potential as a tool for preclinical cancer research. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, along with detailed experimental protocols and pathway diagrams to facilitate its application in the laboratory.
Data Presentation
The following tables summarize the quantitative data available for this compound, detailing its inhibitory potency against CHK1 and a panel of other kinases, as well as its cytotoxic activity in various malignant hematopathy cell lines.
Table 1: Biochemical Potency and Kinase Selectivity of this compound
| Kinase Target | IC50 (nM) |
| CHK1 | 0.4 [1] |
| CHK2 | 1729[1] |
| AMPKα2β1γ1 | 91.11[1] |
| MPKα1β1γ1 | 107.5[1] |
| PIM1 | 511.8[1] |
| PIM3 | 735.53[1] |
| hERG | >40,000[1] |
Note: A comprehensive kinase selectivity panel for this compound is not publicly available. The data presented is based on the information provided by the vendor MedChemExpress.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | 13[1] |
| Jeko-1 | Mantle Cell Lymphoma | 36[1] |
| MV4-11 | Acute Myeloid Leukemia | 39[1] |
| Mino | Mantle Cell Lymphoma | 155[1] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
Biochemical Kinase Assay (Representative Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against CHK1.
Materials:
-
Recombinant human CHK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., a specific peptide or protein substrate for CHK1)
-
This compound (or other test inhibitor)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Prepare a solution of recombinant CHK1 enzyme in kinase buffer.
-
Prepare a solution of ATP and substrate in kinase buffer.
-
-
Assay Setup:
-
Add 2.5 µL of the serially diluted this compound or vehicle control (kinase buffer with DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the CHK1 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the ATP/substrate solution to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detect Kinase Activity:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay - Representative Protocol)
This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., Z-138, Jeko-1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
In Vivo Xenograft Study (Representative Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., Z-138)
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a specific number of cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound to the treatment group at a predetermined dose and schedule (e.g., 10-20 mg/kg, intravenously, five times a week for three weeks).[1]
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Measurement:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
Mandatory Visualizations
Signaling Pathway
Caption: Chk1 Signaling Pathway in DNA Damage Response.
Experimental Workflow
Caption: Workflow for a Biochemical CHK1 Kinase Assay.
Logical Relationship
Caption: Kinase Selectivity Profile of this compound.
References
Investigating the Downstream Targets of Chk1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding the downstream molecular targets of Chk1-IN-3, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). As a crucial serine/threonine kinase, Chk1 is a pivotal regulator of the DNA damage response (DDR) and cell cycle checkpoints. Its inhibition represents a promising therapeutic strategy in oncology, particularly for cancers with compromised p53 function. This document outlines the mechanism of action of this compound, details its impact on key downstream signaling pathways, presents quantitative data on its activity, provides detailed protocols for essential validation experiments, and visualizes complex cellular processes and workflows.
Introduction to Chk1 and the Rationale for Inhibition with this compound
Checkpoint Kinase 1 (Chk1) is a central component of the cellular machinery that maintains genomic integrity. Activated primarily by the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to single-strand DNA breaks or replication stress, Chk1 phosphorylates a cascade of downstream substrates. This signaling cascade orchestrates cell cycle arrest at the G1/S, intra-S, and G2/M phases, allowing time for DNA repair. Should the damage be irreparable, Chk1 can also contribute to the induction of apoptosis.[1][2]
Many human cancers exhibit defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene. This renders them highly dependent on the Chk1-mediated S and G2/M checkpoints for survival, a phenomenon known as synthetic lethality.[3] By inhibiting Chk1, compounds like this compound can selectively target these cancer cells. The inhibition of Chk1 abrogates the S and G2/M checkpoints, forcing cells with damaged DNA to prematurely enter mitosis. This leads to a catastrophic failure of cell division, known as mitotic catastrophe, and subsequent cell death, making Chk1 inhibitors a compelling class of anti-cancer agents.
Quantitative Profile of this compound
This compound is a highly potent and selective inhibitor of Chk1. The following tables summarize its inhibitory activity against Chk1, its selectivity profile against other kinases, and its anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Chk1 | 0.4 [4] |
| Chk2 | 1729[4] |
| AMPKα2β1γ1 | 91.11[4] |
| MPKα1β1γ1 | 107.5[4] |
| PIM1 | 511.8[4] |
| PIM3 | 735.53[4] |
Table 2: Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | 13[4] |
| Jeko-1 | Mantle Cell Lymphoma | 36[4] |
| MV4-11 | Acute Myeloid Leukemia | 39[4] |
| Mino | Mantle Cell Lymphoma | 155[4] |
Key Downstream Targets and Signaling Pathways Modulated by this compound
The therapeutic effect of this compound is mediated through the disruption of phosphorylation of its key downstream targets, leading to the deregulation of the cell cycle and DNA damage response.
The Cdc25 Family of Phosphatases
The Cdc25 family of dual-specificity phosphatases (Cdc25A, B, and C) are critical effectors of Chk1. They function to remove inhibitory phosphates from cyclin-dependent kinases (CDKs), thereby promoting cell cycle progression.
-
Cdc25A: In response to DNA damage, Chk1 phosphorylates Cdc25A, marking it for ubiquitination and subsequent proteasomal degradation.[5] This prevents the activation of Cdk2 and leads to an S-phase arrest. Treatment with this compound is expected to stabilize Cdc25A, leading to inappropriate Cdk2 activation and abrogation of the S-phase checkpoint.
-
Cdc25C: Chk1 phosphorylates Cdc25C on Serine-216, creating a binding site for 14-3-3 proteins. This interaction sequesters Cdc25C in the cytoplasm, preventing it from activating the Cdk1/Cyclin B complex, which is essential for mitotic entry.[6] Inhibition of Chk1 by this compound prevents this phosphorylation, allowing Cdc25C to remain in the nucleus and activate Cdk1, thus overriding the G2/M checkpoint.
Wee1 Kinase
Wee1 is a nuclear kinase that inhibits Cdk1 activity through phosphorylation. Chk1 can positively regulate Wee1, contributing to the G2/M checkpoint.[6][7] By inhibiting Chk1, this compound can indirectly lead to a decrease in the inhibitory phosphorylation of Cdk1, further promoting premature entry into mitosis.
p53 Tumor Suppressor
The tumor suppressor p53 is a central node in the DNA damage response. Chk1 can phosphorylate p53 at multiple C-terminal sites, including Ser366 and Thr387, which can influence p53's stability and transcriptional activity.[7] The consequence of this compound on p53 signaling can be complex and context-dependent, potentially affecting the balance between cell cycle arrest and apoptosis.
Signaling Pathway Diagram
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SCFβ-TRCP links Chk1 signaling to degradation of the Cdc25A protein phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Positive Regulation of Wee1 by Chk1 and 14-3-3 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Chk1 Inhibition in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific inhibitor "Chk1-IN-3" was not publicly available at the time of this document's creation. Therefore, this guide provides a comprehensive overview of preliminary studies on potent and selective Checkpoint Kinase 1 (Chk1) inhibitors in various cancer cell lines, using data from publicly available research on well-characterized compounds such as PF-477736 and AZD7762.
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] In response to DNA damage or replication stress, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1][2] Many cancer cells have defects in cell cycle checkpoints, such as a non-functional p53, making them highly reliant on the Chk1-mediated pathway for survival. This dependency presents a therapeutic window for Chk1 inhibitors, which can selectively induce cell death in cancer cells while sparing normal cells. This guide summarizes key preclinical findings, experimental methodologies, and the underlying signaling pathways associated with Chk1 inhibition in cancer cell lines.
Quantitative Data on Chk1 Inhibitor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Chk1 inhibitors in different cancer cell lines, demonstrating their potent anti-proliferative activity.
Table 1: IC50 Values of Chk1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| PF-477736 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.84 | [3] |
| PF-477736 | Hs578T | Triple-Negative Breast Cancer | 0.33 | [3] |
| AZD7762 | Multiple Cancer Cell Lines | Various | 0.005 | [4] |
Core Signaling Pathway
In response to DNA damage, such as single-strand breaks, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated and subsequently phosphorylates and activates Chk1.[1] Activated Chk1 then phosphorylates several downstream targets, most notably the Cdc25 family of phosphatases. Phosphorylation of Cdc25 leads to its degradation or sequestration in the cytoplasm, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest, primarily at the G2/M phase.[2] Inhibition of Chk1 abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used in the preliminary evaluation of Chk1 inhibitors.
Cell Viability Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Chk1 inhibitor (e.g., ranging from 1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to untreated control cells and calculate IC50 values using non-linear regression analysis in software like GraphPad Prism.
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of Chk1 and its downstream targets.
Protocol:
-
Cell Lysis: Treat cells with the Chk1 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Chk1, total Chk1, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The inhibition of Chk1 presents a promising therapeutic strategy for a subset of cancers, particularly those with underlying defects in DNA damage response pathways. The data from preliminary studies on various Chk1 inhibitors demonstrate potent and selective activity against cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area. Further investigation into novel inhibitors like this compound is warranted to expand the arsenal of targeted cancer therapies.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Chk1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of Chk1-IN-3, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). This document consolidates available preclinical data, outlines detailed experimental methodologies for key assays, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Chk1 Inhibition
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] Upon DNA damage or replication stress, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1] Many cancer cells exhibit genomic instability and defects in cell cycle checkpoints, making them highly dependent on the Chk1 pathway for survival. Therefore, inhibiting Chk1 presents a promising therapeutic strategy to selectively kill cancer cells, often in combination with DNA-damaging agents.
This compound: A Potent and Selective Inhibitor
This compound is a novel small molecule inhibitor of Chk1. It has demonstrated high potency and selectivity in preclinical studies, suggesting its potential as a therapeutic agent for hematological malignancies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Chk1 | 0.4 |
| Chk2 | 1729 |
| AMPKα2β1γ1 | 91.11 |
| MPKα1β1γ1 | 107.5 |
| PIM1 | 511.8 |
| PIM3 | 735.53 |
Data sourced from publicly available information.
Table 2: In Vitro Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | 13 |
| Jeko-1 | Mantle Cell Lymphoma | 36 |
| MV4-11 | Acute Myeloid Leukemia | 39 |
| Mino | Mantle Cell Lymphoma | 155 |
Data sourced from publicly available information.
Table 3: In Vivo Efficacy of this compound in a Z-138 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| This compound | 10 mg/kg, i.v., 5 times/week for 3 weeks | 78.64 |
| This compound | 20 mg/kg, i.v., 5 times/week for 3 weeks | 90.29 |
Data sourced from publicly available information. No significant body weight loss or adverse effects were observed.
Signaling Pathways and Mechanism of Action
Chk1 is a key transducer in the ATR-Chk1 signaling pathway, which is activated in response to single-strand DNA breaks and replication stress. The following diagram illustrates this pathway and the role of Chk1 inhibition.
Inhibition of Chk1 by this compound prevents the phosphorylation and subsequent inactivation of Cdc25 phosphatases. This leads to the premature activation of cyclin-dependent kinases (CDKs), forcing cells with DNA damage to enter mitosis, a process known as mitotic catastrophe, which ultimately results in apoptosis.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the evaluation of this compound.
Note: The specific protocols for the this compound studies are not publicly available. The following are standard, widely used protocols for these types of assays.
In Vitro Chk1 Kinase Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against Chk1 kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare ATP and a suitable Chk1 substrate (e.g., CHKtide peptide) in the kinase buffer.
-
-
Assay Procedure:
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add recombinant human Chk1 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. A common method is the ADP-Glo™ Kinase Assay (Promega).
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay
This protocol outlines a standard method for assessing the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., Z-138, Jeko-1) in their recommended growth medium.
-
Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to attach and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the resazurin-based CellTiter-Blue® Cell Viability Assay (Promega) or the MTT assay.
-
Add the viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Harvest Z-138 cells from culture and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel®.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration and Monitoring:
-
Prepare the formulation of this compound for intravenous (i.v.) injection.
-
Administer this compound at the desired doses (e.g., 10 and 20 mg/kg) and schedule (e.g., five times a week). The control group receives the vehicle solution.
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint and Analysis:
-
Continue the treatment for a specified duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the body weight data to assess the tolerability of the treatment.
-
Conclusion
This compound is a highly potent and selective inhibitor of Chk1 with demonstrated anti-proliferative activity in hematological malignancy cell lines and significant anti-tumor efficacy in a preclinical in vivo model. Its favorable preclinical profile warrants further investigation as a potential therapeutic agent for the treatment of cancers that are dependent on the Chk1-mediated DNA damage response. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for Chk1-IN-3 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2] Upon DNA damage, Chk1 is activated and phosphorylates various downstream targets to induce cell cycle arrest, allowing time for DNA repair and preventing the propagation of damaged DNA.[1][2] In many cancer cells, the G1 checkpoint is defective, making them highly reliant on the S and G2/M checkpoints, which are regulated by Chk1. This dependency makes Chk1 an attractive therapeutic target in oncology.[3][4] Chk1 inhibitors can abrogate these checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[2][4][5]
Chk1-IN-3 is a potent and selective inhibitor of Chk1. This document provides detailed protocols for an in vitro kinase assay to characterize the activity of this compound and a conceptual framework for a cell-based assay.
Chk1 Signaling Pathway
The Chk1 signaling pathway is a critical component of the cell's response to DNA damage. The pathway is primarily activated by single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or replication stress.[6] The key steps in the pathway are as follows:
-
Damage Recognition: The ATR (Ataxia Telangiectasia and Rad3-related) kinase, in complex with ATRIP, is recruited to sites of ssDNA coated with RPA (Replication Protein A).
-
Chk1 Activation: ATR, with the help of accessory proteins, phosphorylates Chk1 at Ser317 and Ser345, leading to its activation.[3]
-
Cell Cycle Arrest: Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C).[3] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, leading to arrest in the S and G2/M phases.[3]
-
DNA Repair: Chk1 also plays a role in promoting DNA repair by phosphorylating various substrates involved in homologous recombination.
References
- 1. catalogue-bsn.sorbonne-nouvelle.fr [catalogue-bsn.sorbonne-nouvelle.fr]
- 2. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Chk1 Inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers | springermedizin.de [springermedizin.de]
- 5. Chk1 promotes non-homologous end joining in G1 through direct phosphorylation of ASF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new in vitro system for activating the cell cycle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Chk1-IN-3: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Chk1-IN-3, a potent and selective Chk1 inhibitor. It includes comprehensive information on solubility, stock solution preparation, and its application in various experimental settings.
Introduction to this compound
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation. Upon DNA damage or replication stress, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific genetic backgrounds, making it an attractive target for cancer therapy. This compound is a highly potent and selective inhibitor of Chk1, making it a valuable tool for studying its biological functions and for potential therapeutic development.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Concentration (for 10 mg) |
| DMSO | ≥ 125 mg/mL | ≥ 308.29 mM |
It is important to note that the use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly affect the solubility of the compound.[1]
Stock Solution Preparation
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing (Optional but Recommended): If not pre-aliquoted, carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution with 1 mg of this compound, add 246.63 µL of DMSO).
-
Dissolution: Vortex the solution gently until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Experimental Protocols
The following are general protocols for common assays involving Chk1 inhibitors. The optimal concentration of this compound and incubation times should be determined empirically for each cell line and experimental condition.
Cell Viability Assay (SRB Assay)
This protocol is adapted from methods used to assess the cytotoxicity of Chk1 inhibitors.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor. Typically, a 72-hour exposure is used.
-
Fixation: After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plates five times with water and allow them to air dry completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The results can be used to calculate the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method to detect apoptosis induced by Chk1 inhibition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution following treatment with a Chk1 inhibitor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Chk1 Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for this compound.
References
Chk1-IN-3: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chk1-IN-3 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1] Chk1 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair.[2][3] In many cancer cells, particularly those with a defective p53 pathway, reliance on the Chk1-mediated checkpoint is heightened for survival, making Chk1 an attractive target for cancer therapy.[4] Inhibition of Chk1 can abrogate DNA damage-induced cell cycle arrest, leading to premature mitotic entry and subsequent cell death, a phenomenon known as mitotic catastrophe. This document provides detailed application notes and protocols for the use of this compound in preclinical research settings.
Mechanism of Action
Chk1 is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA (ssDNA) that can arise from sources like UV damage or replication stress.[3] Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase phosphorylates and activates Chk1.[1][3] Activated Chk1 then phosphorylates a variety of downstream substrates, including the Cdc25 family of phosphatases (Cdc25A, B, and C).[1][3] Phosphorylation of Cdc25 proteins leads to their inactivation and/or degradation, which in turn prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs). This ultimately results in cell cycle arrest.[1][3] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of Chk1, thereby preventing these downstream signaling events.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Chk1 (enzyme) | Biochemical Kinase Assay | 0.4 | [1] |
| Z-138 (Mantle Cell Lymphoma) | Cell Viability | 13 | [1] |
| Jeko-1 (Mantle Cell Lymphoma) | Cell Viability | 36 | [1] |
| MV4-11 (Acute Myeloid Leukemia) | Cell Viability | 39 | [1] |
| Mino (Mantle Cell Lymphoma) | Cell Viability | 155 | [1] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Z-138 | 10 mg/kg, i.v., 5 times/week for 3 weeks | 78.64% | [1] |
| Z-138 | 20 mg/kg, i.v., 5 times/week for 3 weeks | 90.29% | [1] |
Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on the available IC50 data, a general starting point for cell-based assays is in the range of 10 nM to 500 nM. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Biochemical Assays: For in vitro kinase assays, concentrations ranging from 0.1 nM to 100 nM are typically sufficient.
-
Cell-Based Assays: For cell viability, apoptosis, and cell cycle analysis, a starting range of 10 nM to 1 µM is recommended for initial experiments.
-
Western Blotting: To observe effects on downstream signaling, treatment with 50 nM to 200 nM for 6-24 hours is a reasonable starting point.
Experimental Protocols
Preparation of Stock Solutions
This compound is typically soluble in DMSO. To prepare a 10 mM stock solution, dissolve 4.05 mg of this compound (MW: 405.44 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the steps for analyzing cell cycle distribution following this compound treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Chk1 Pathway Modulation
This protocol can be used to assess the effect of this compound on the phosphorylation of Chk1 and its downstream targets.
Materials:
-
Cells of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-phospho-Cdc25C (Ser216), anti-total Cdc25C, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound (e.g., 100 nM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer, and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. An increase in the phosphorylation of Chk1 at Ser345 can be a pharmacodynamic marker of Chk1 inhibition.
In Vivo Studies
For in vivo experiments, this compound has been shown to be effective in a Z-138 mantle cell lymphoma xenograft model when administered intravenously at doses of 10-20 mg/kg, five times a week for three weeks.[1] It is crucial to perform formulation and tolerability studies before initiating efficacy experiments. Pharmacokinetic and pharmacodynamic studies are also recommended to determine the optimal dosing schedule and to confirm target engagement in the tumor tissue.
Concluding Remarks
This compound is a valuable research tool for investigating the role of the Chk1 signaling pathway in cancer biology and for the preclinical evaluation of Chk1 inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for researchers to design and execute experiments with this potent and selective inhibitor. As with any experimental system, optimization of concentrations, incubation times, and other parameters is essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Inducing DNA Damage with Chk1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) signaling network.[1][2] As a key effector kinase in the ATR-Chk1 pathway, it is activated in response to single-stranded DNA (ssDNA) generated during DNA replication stress or as a result of DNA damage.[1] Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M and S phase checkpoints, to provide time for DNA repair.[1][3] It achieves this by phosphorylating and inactivating Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[2][3] Inhibition of Chk1 abrogates these critical checkpoints, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.[3][4] This mechanism makes Chk1 inhibitors potent anti-cancer agents, both as monotherapies and in combination with DNA-damaging chemotherapeutics.[5]
Chk1-IN-3 is a highly potent and selective inhibitor of Chk1 with a reported IC50 of 0.4 nM.[6] Its ability to effectively suppress the growth of various cancer cell lines, particularly those of hematological origin, underscores its potential in cancer therapy and as a tool for studying the intricacies of the DNA damage response.[6] These application notes provide detailed protocols for utilizing this compound to induce DNA damage in cellular models, enabling the study of DNA repair pathways, cell cycle checkpoints, and the induction of apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound, providing a reference for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound [6]
| Target/Cell Line | IC50 (nM) |
| Chk1 (enzymatic assay) | 0.4 |
| Mino (human mantle cell lymphoma) | 155 |
| Jeko-1 (human mantle cell lymphoma) | 36 |
| MV4-11 (human acute myeloid leukemia) | 39 |
| Z-138 (human mantle cell lymphoma) | 13 |
Table 2: In Vivo Efficacy of this compound in a Z-138 Xenograft Model [6]
| Dose (mg/kg, i.v.) | Dosing Schedule | Tumor Growth Inhibition (%) |
| 10 | 5 times a week for 3 weeks | 78.64 |
| 20 | 5 times a week for 3 weeks | 90.29 |
Signaling Pathways and Experimental Workflow
Diagram 1: Simplified ATR-Chk1 Signaling Pathway
This diagram illustrates the central role of Chk1 in the DNA damage response initiated by ATR. Upon DNA damage, ATR activates Chk1, which in turn phosphorylates downstream targets to enforce cell cycle arrest and promote DNA repair.
Caption: ATR-Chk1 signaling in response to DNA damage.
Diagram 2: Experimental Workflow for Assessing this compound Induced DNA Damage
This workflow outlines the key steps for treating cells with this compound and subsequently analyzing the induction of DNA damage and its effects on the cell cycle.
Caption: Workflow for studying this compound effects.
Experimental Protocols
Preparation of this compound Stock Solution
Principle: To ensure accurate and reproducible experimental results, it is crucial to prepare a concentrated stock solution of this compound that can be stored and diluted to the desired working concentrations.
Materials:
-
This compound powder (Molecular Weight: 405.47 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the information from suppliers, this compound is soluble in DMSO.[6]
-
To prepare a 10 mM stock solution, dissolve 4.055 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Inducing DNA Damage in Cultured Cells
Principle: This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce DNA damage. The optimal concentration and duration of treatment should be determined empirically for each cell line and experimental endpoint. Based on the IC50 values in various cell lines, a starting concentration range of 10 nM to 500 nM is recommended.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, or a hematological cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Seed the cells at an appropriate density in culture plates or flasks and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Prepare the desired working concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium. For example, to make a 100 nM working solution, perform a serial dilution of the stock solution. Note: The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). The incubation time will depend on the specific assay and the cell type.
-
After the incubation period, harvest the cells for downstream analysis as described in the following protocols.
Western Blot Analysis of DNA Damage Markers
Principle: Western blotting is used to detect the phosphorylation of key proteins in the DNA damage response pathway, such as Histone H2AX at Serine 139 (γH2AX), a sensitive marker for DNA double-strand breaks, and Chk1 itself at activating phosphorylation sites (e.g., Ser345).
Materials:
-
Treated and control cells
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX (phospho-Ser139), anti-phospho-Chk1 (Ser345), anti-Chk1 (total), anti-β-actin or GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Wash the harvested cell pellets with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Detect the protein bands using an ECL substrate and an imaging system.
Immunofluorescence Staining for γH2AX Foci
Principle: Immunofluorescence microscopy allows for the visualization and quantification of γH2AX foci, which form at the sites of DNA double-strand breaks. This provides a direct measure of DNA damage at the single-cell level.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
4% paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: anti-γH2AX (phospho-Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
After treatment with this compound, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-γH2AX primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the γH2AX foci using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry is used to analyze the cell cycle distribution of a cell population based on their DNA content. This allows for the assessment of this compound-induced cell cycle arrest or checkpoint abrogation.
Materials:
-
Treated and control cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest the cells (including any floating cells in the medium) and wash the pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The data can be analyzed using appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable pharmacological tool for inducing DNA damage and studying the cellular responses to checkpoint inhibition. The protocols provided herein offer a framework for investigating the effects of this compound on DNA damage signaling, cell cycle progression, and cell fate. Researchers should optimize the experimental conditions for their specific cell models and research questions to achieve robust and reproducible results.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Replication Stress with Chk1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and in maintaining genomic stability during DNA replication. In response to replication stress—the slowing or stalling of replication forks—Chk1 is activated and orchestrates a multifaceted response to prevent the collapse of these forks, inhibit the firing of new replication origins, and arrest the cell cycle to allow time for repair. Due to its crucial role in cell cycle regulation and DNA repair, Chk1 is a compelling therapeutic target in oncology.
Chk1-IN-3 is a potent and selective inhibitor of Chk1 with a reported half-maximal inhibitory concentration (IC50) of 0.4 nM. By inhibiting Chk1, this compound abrogates the replication stress response, leading to the accumulation of DNA damage, bypass of cell cycle checkpoints, and ultimately, cell death, particularly in cancer cells that often exhibit high levels of intrinsic replication stress. These application notes provide a comprehensive overview of the use of this compound as a tool to study replication stress, including its mechanism of action, key experimental protocols, and representative data.
Mechanism of Action
Under conditions of replication stress, stalled replication forks expose single-stranded DNA (ssDNA) that is rapidly coated by Replication Protein A (RPA). This structure recruits and activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, phosphorylates and activates Chk1. Activated Chk1 then phosphorylates a range of downstream targets to mediate the cellular response to replication stress. The inhibition of Chk1 by this compound disrupts this signaling cascade, leading to uncontrolled replication and cell cycle progression despite the presence of DNA damage.
Caption: Chk1 signaling pathway in response to replication stress and its inhibition by this compound.
Data Presentation
The following tables summarize representative quantitative data obtained from studies using potent Chk1 inhibitors to investigate replication stress. These values can be used as a reference for designing and interpreting experiments with this compound.
Table 1: In Vitro Potency of Representative Chk1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | Chk1 | 0.4 | N/A | Kinase Assay |
| LY2606368 | Chk1 | <1 | N/A | Kinase Assay |
| MK-8776 | Chk1 | 3 | N/A | Kinase Assay |
| V158411 | Chk1 | 2.5 | N/A | Kinase Assay |
| AZD7762 | Chk1/2 | 5 | N/A | Kinase Assay |
Table 2: Cellular Effects of Chk1 Inhibition on Replication Stress Markers
| Cell Line | Chk1 Inhibitor | Concentration (nM) | Treatment Time (h) | % of Cells with >10 RPA Foci | Fold Increase in γH2AX |
| HCT116 | UCN-01 | 300 | 24 | ~50% | ~5-fold |
| U-2 OS | LY2606368 | 30 | 24 | Significant Increase | ~8-fold |
| Jurkat | V158411 | 1000 | 24 | N/A | ~4-fold |
| Raji | V158411 | 1000 | 24 | N/A | ~3-fold |
Table 3: Effect of Chk1 Inhibition on Cell Cycle Distribution
| Cell Line | Chk1 Inhibitor | Concentration (nM) | Treatment Time (h) | % G1 | % S | % G2/M |
| EMT6 (Control) | Vehicle | - | 4.5 | 45.3 | 38.1 | 16.6 |
| EMT6 + X-ray | Vehicle | - | 4.5 | 28.2 | 25.5 | 46.3 |
| EMT6 + X-ray | MK-8776 | 200 | 4.5 | 40.1 | 30.2 | 29.7 |
| HeLa (Control) | Vehicle | - | 8 | 50.1 | 32.5 | 17.4 |
| HeLa + X-ray | Vehicle | - | 8 | 25.3 | 20.1 | 54.6 |
| HeLa + X-ray | MK-8776 | 500 | 8 | 42.1 | 28.3 | 29.6 |
Experimental Protocols
Detailed methodologies for key experiments to study replication stress using this compound are provided below.
Western Blotting for Analysis of Chk1 Pathway Activation
This protocol is designed to detect changes in the phosphorylation status of Chk1 and its downstream targets, as well as markers of DNA damage.
a. Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-Histone H2A.X (Ser139) (γH2AX), anti-Histone H2A.X, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
b. Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.[1][2]
Caption: A streamlined workflow for Western blotting analysis.
Immunofluorescence for Detection of RPA and γH2AX Foci
This protocol allows for the visualization and quantification of DNA damage and replication stress markers at the single-cell level.[3][4]
a. Materials:
-
Cells cultured on coverslips in 24-well plates
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-RPA and anti-γH2AX
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
b. Protocol:
-
Seed cells on coverslips and treat with this compound.
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with primary antibodies for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides with antifade medium.
-
Image cells using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.
Caption: Step-by-step workflow for immunofluorescence analysis.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.[5][6]
a. Materials:
-
Cells grown in 6-well plates
-
PBS
-
Cold 70% ethanol for fixation
-
Propidium Iodide (PI) staining solution with RNase A
b. Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
Caption: Workflow for analyzing cell cycle distribution via flow cytometry.
Conclusion
This compound is a powerful research tool for investigating the cellular response to replication stress. The protocols and representative data provided in these application notes offer a framework for designing and executing experiments to elucidate the role of Chk1 in maintaining genome integrity and to explore the therapeutic potential of Chk1 inhibition. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Chk1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the potent and selective Chk1 inhibitor, Chk1-IN-3, in cell-based assays, with a focus on analyzing its effects on the cell cycle and apoptosis using flow cytometry.
Introduction to this compound
This compound is a highly potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Chk1 plays a pivotal role in cell cycle checkpoints, particularly the G2/M and intra-S phase checkpoints, allowing time for DNA repair before mitotic entry.[1][2][3] Inhibition of Chk1 can lead to the abrogation of these checkpoints, resulting in premature mitosis, accumulation of DNA damage, and ultimately, apoptosis, especially in cancer cells with a high degree of replication stress or p53 deficiency.[1][4][5]
This compound has demonstrated a half-maximal inhibitory concentration (IC50) of 0.4 nM in in vitro kinase assays. It has shown potent growth inhibitory effects on various hematological malignancy cell lines, including Mino (IC50 = 155 nM), Jeko-1 (IC50 = 36 nM), MV4-11 (IC50 = 39 nM), and Z-138 (IC50 = 13 nM).
Chk1 Signaling Pathway
The Chk1 signaling pathway is a crucial component of the cellular response to DNA damage. Upon detection of single-stranded DNA (ssDNA), which can arise from replication stress or DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates Chk1.[2] Activated Chk1, in turn, phosphorylates a range of downstream targets to orchestrate cell cycle arrest and facilitate DNA repair. Key substrates of Chk1 include the Cdc25 family of phosphatases (Cdc25A, B, and C). Phosphorylation of Cdc25 proteins by Chk1 leads to their inactivation and/or degradation, which prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2.[6] This inhibition of CDKs is the direct cause of cell cycle arrest in the S and G2/M phases.
Data Presentation: Effects of a Representative Chk1 Inhibitor
While specific flow cytometry data for this compound is not publicly available, the following tables summarize the expected effects on cell cycle distribution and apoptosis based on studies with other potent and selective Chk1 inhibitors. These data should be considered representative, and similar experiments are recommended to determine the precise effects of this compound on the cell line of interest.
Table 1: Representative Effect of a Chk1 Inhibitor on Cell Cycle Distribution in a Cancer Cell Line
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 55 | 25 | 20 | < 2 |
| Chk1 Inhibitor (e.g., UCN-01, 300 nM, 24h) | 10 | 65 | 20 | 5 |
Data is illustrative and based on typical results observed with Chk1 inhibitors in cancer cell lines.
Table 2: Representative Effect of a Chk1 Inhibitor on Apoptosis Induction in a Lymphoma Cell Line
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 95 | 3 | 2 |
| Chk1 Inhibitor (e.g., MK-8776, 200 nM, 48h) | 60 | 25 | 15 |
Data is illustrative and based on typical results observed with Chk1 inhibitors in sensitive cancer cell lines.
Experimental Protocols
The following are detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry.
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cell line of interest (e.g., Jeko-1, MV4-11)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 250 nM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation.
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and collect by centrifugation.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation.
-
Collect PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
-
Use a linear scale for the DNA content histogram.
-
Analyze the data using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[7]
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest both floating and adherent (if applicable) cells and pool them.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation.
-
Collect Annexin V-FITC fluorescence in the FITC channel (e.g., FL1) and PI fluorescence in the PI channel (e.g., FL2 or FL3).
-
Use logarithmic scales for both fluorescence channels.
-
Set up compensation to correct for spectral overlap between the FITC and PI channels.
-
Analyze the data using a quadrant plot to differentiate between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Concluding Remarks
The protocols and information provided in these application notes serve as a comprehensive guide for investigating the cellular effects of the Chk1 inhibitor, this compound. By employing flow cytometry for cell cycle and apoptosis analysis, researchers can effectively characterize the mechanism of action of this potent compound and its potential as a therapeutic agent in oncology and other relevant fields. It is recommended to optimize the inhibitor concentration and treatment duration for each specific cell line to obtain the most robust and informative results.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Chk1 suppressed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chk1-IN-3 for Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Chk1-IN-3 to induce apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in inducing apoptosis?
A1: this compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a crucial serine/threonine-specific protein kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[2] By inhibiting Chk1, this compound disrupts the cell's ability to arrest the cell cycle in response to DNA damage, leading to mitotic catastrophe and subsequent apoptosis.[3][4] This is particularly effective in cancer cells that often have a defective p53 pathway and are heavily reliant on the S and G2/M checkpoints regulated by Chk1 for survival.[5][6]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly cell-line dependent. Based on available data for Chk1 inhibitors, a starting point for a dose-response experiment could range from low nanomolar to low micromolar concentrations. For this compound specifically, IC50 values for growth inhibition in various hematological malignancy cell lines range from 13 nM to 155 nM.[1] It is recommended to perform a dose-response curve to determine the GI50 (50% growth inhibition) for your specific cell line.
Q3: How long should I treat my cells with this compound to observe apoptosis?
A3: The time required to induce apoptosis can vary. Commitment to apoptosis in response to Chk1 inhibition can occur between 16 to 24 hours, with later markers like Annexin V staining and caspase-3 activation appearing thereafter.[7] A time-course experiment, for example, at 24, 48, and 72 hours, is advisable to determine the optimal treatment duration for your experimental setup.
Q4: My cells are not undergoing apoptosis after this compound treatment. What are the possible reasons?
A4: Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal drug concentration, insufficient treatment duration, cell line resistance, or issues with the apoptosis detection method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no apoptotic induction | Suboptimal this compound Concentration: The concentration may be too low to effectively inhibit Chk1. | Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. Measure both cell viability (e.g., MTT or SRB assay) and a specific apoptotic marker (e.g., cleaved caspase-3). |
| Insufficient Treatment Duration: Apoptosis is a process that takes time to manifest. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) at the determined optimal concentration to identify the peak apoptotic response. | |
| Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms. For example, cells with a proficient p53 pathway may be less sensitive.[5][6] | Consider using this compound in combination with a DNA-damaging agent (e.g., gemcitabine, irinotecan) to enhance its apoptotic effect.[4][6][8] Also, verify the p53 status of your cell line. | |
| Incorrect Apoptosis Assay Timing: Different apoptotic events occur at different times.[9] | Use a combination of early (e.g., Annexin V staining) and late (e.g., TUNEL assay) apoptotic markers to get a comprehensive picture. Ensure your assay timing aligns with the expected kinetics of apoptosis in your system. | |
| High background apoptosis in control cells | Cell Culture Conditions: Over-confluency, nutrient deprivation, or contamination can induce apoptosis. | Ensure optimal cell culture conditions, including proper seeding density and regular media changes. Routinely check for contamination. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the concentration used. | Run a vehicle control (cells treated with the same concentration of solvent alone) to assess its effect. Keep the final solvent concentration as low as possible (typically <0.1%). | |
| Inconsistent results between experiments | Reagent Variability: Inconsistent potency of this compound or other reagents. | Aliquot and store this compound according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.[1] Use fresh reagents and ensure proper calibration of equipment. |
| Experimental Procedure: Minor variations in cell number, drug addition, or incubation times. | Standardize all experimental steps. Use a precise method for cell counting and ensure consistent timing for all treatments and measurements. |
Quantitative Data Summary
The following tables summarize quantitative data for Chk1 inhibitors from various studies to provide a reference for experimental design.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Mino | Mantle Cell Lymphoma | 155 |
| Jeko-1 | Mantle Cell Lymphoma | 36 |
| MV4-11 | Acute Myeloid Leukemia | 39 |
| Z-138 | Mantle Cell Lymphoma | 13 |
| Data sourced from MedchemExpress.[1] |
Table 2: Examples of Other Chk1 Inhibitor Concentrations and Effects
| Chk1 Inhibitor | Cell Line | Concentration | Treatment Duration | Apoptotic Effect | Reference |
| UCN-01 | A549 (Lung) | 1 µM | 7 hours | No significant cell death | [10] |
| UCN-01 | G292 (Osteosarcoma) | 1 µM | 7 hours | ~25% increase in cell death | [10] |
| AZD7762 | U2OS (Osteosarcoma) | 50-100 nM | 24 hours | Significantly lower survival after reoxygenation | [11] |
| V158411 | HT29 (Colon) | 48 nM (IC50 for pChk1) | Not specified | Checkpoint abrogation | [6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50.
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound and a vehicle control for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
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Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
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Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk1 suppressed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. CHK1-driven histone H3.3 serine 31 phosphorylation is important for chromatin maintenance and cell survival in human ALT cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting off-target effects of Chk1-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chk1-IN-3. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1][2] Chk1 activation, primarily by ATR in response to DNA damage or replication stress, leads to the phosphorylation of downstream targets like Cdc25 phosphatases.[3][4] This initiates cell cycle arrest, providing time for DNA repair.[3][4] By inhibiting Chk1, this compound prevents this cell cycle arrest, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with a high reliance on the Chk1 pathway.[2]
Q2: I am not observing the expected level of cytotoxicity with this compound in my cell line. What could be the reason?
Several factors could contribute to a lack of cytotoxic effect. Consider the following:
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Cell Line Specificity: The sensitivity to Chk1 inhibitors can vary significantly between cell lines. This compound has shown potent inhibitory effects in hematological malignancy cell lines such as Jeko-1, MV4-11, and Z-138.[5] The genetic background of your cell line, particularly the status of p53, can influence its dependence on the Chk1 pathway for survival.[2] Cells with functional p53 may be less sensitive to Chk1 inhibition alone.
-
Drug Concentration and Exposure Time: Ensure you are using an appropriate concentration range and exposure time. Refer to the provided IC50 values for different cell lines as a starting point and perform a dose-response curve for your specific cell line.
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Experimental Conditions: Factors such as cell density, passage number, and media composition can influence experimental outcomes.[6] Standardize these parameters across your experiments.
-
Combination Treatment: The efficacy of Chk1 inhibitors is often enhanced when used in combination with DNA-damaging agents (e.g., gemcitabine, cisplatin) or radiation.[7] Consider a combination therapy approach if single-agent treatment is ineffective.
Q3: I am observing unexpected phenotypes in my cells treated with this compound that don't seem related to Chk1 inhibition. Could these be off-target effects?
Yes, off-target effects are a possibility with any small molecule inhibitor. While this compound is a potent Chk1 inhibitor, it does exhibit activity against other kinases at higher concentrations.
-
Known Off-Targets: this compound has been shown to inhibit other kinases such as CHK2, AMPK, and PIM kinases, although at significantly higher concentrations than for Chk1.[5]
-
Phenotypic Analysis: Carefully document the observed phenotypes. For example, some Chk1 inhibitors have been reported to affect protein synthesis or show paradoxical effects at high concentrations, possibly due to off-target inhibition of kinases like CDK2.[8]
-
Control Experiments: To confirm that the observed phenotype is due to Chk1 inhibition, consider performing rescue experiments by overexpressing a drug-resistant Chk1 mutant or using structurally different Chk1 inhibitors to see if they produce the same phenotype. siRNA-mediated knockdown of Chk1 can also serve as a valuable control.[7]
Q4: How can I confirm that this compound is inhibiting Chk1 in my cellular experiments?
To verify the on-target activity of this compound, you can assess the phosphorylation status of Chk1 and its downstream targets.
-
Chk1 Autophosphorylation: Inhibition of Chk1 activity can be monitored by a decrease in its autophosphorylation at Ser296.[1]
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Downstream Target Phosphorylation: A key downstream target of Chk1 is Cdc25C, which is phosphorylated at Ser216 by Chk1.[3] A decrease in phospho-Cdc25C (Ser216) levels upon treatment with this compound would indicate target engagement.
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Biomarkers of DNA Damage: Chk1 inhibition leads to an accumulation of DNA damage. You can measure the levels of γH2AX (phosphorylated H2AX at Ser139), a sensitive marker for DNA double-strand breaks, which is expected to increase following effective Chk1 inhibition.[7]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [5]
| Target Kinase | IC50 (nM) |
| Chk1 | 0.4 |
| CHK2 | 1729 |
| AMPKα2β1γ1 | 91.11 |
| MPKα1β1γ1 | 107.5 |
| PIM1 | 511.8 |
| PIM3 | 735.53 |
Table 2: Cellular Inhibitory Activity of this compound in Hematological Malignancy Cell Lines [5]
| Cell Line | IC50 (nM) |
| Mino | 155 |
| Jeko-1 | 36 |
| MV4-11 | 39 |
| Z-138 | 13 |
Experimental Protocols
Note: The following are general protocols for assessing Chk1 inhibitor activity and may need to be optimized for your specific experimental setup and cell line.
Protocol 1: In Vitro Chk1 Kinase Assay
This protocol is a general method for measuring Chk1 kinase activity in vitro.[9][10]
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Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
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Prepare Substrate: Use a recombinant fragment of CDC25C containing the Chk1 phosphorylation site (e.g., GST-Cdc25C-200-256).
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Set up Kinase Reaction:
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In a microfuge tube, combine the kinase reaction buffer, recombinant Chk1 enzyme, and the CDC25C substrate.
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Add varying concentrations of this compound (or DMSO as a vehicle control).
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Pre-incubate for 10 minutes at 30°C.
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Initiate the reaction by adding ATP (e.g., 10 µM) and [γ-³²P]ATP.
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Incubate for 20-30 minutes at 30°C.
-
-
Stop Reaction and Analyze:
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Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to determine the IC50 of this compound.
-
Protocol 2: Western Blotting for Chk1 Target Engagement
This protocol allows for the assessment of Chk1 inhibition in a cellular context.
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Cell Treatment:
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Plate your cells of interest at an appropriate density.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired duration.
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For positive control of DNA damage, you can treat cells with a DNA-damaging agent like hydroxyurea or UV radiation.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Chk1 (Ser296), total Chk1, phospho-Cdc25C (Ser216), total Cdc25C, and γH2AX. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to assess the effect of this compound on protein phosphorylation.
-
Visualizations
Signaling Pathway of Chk1 Activation and Inhibition
Caption: Chk1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: A logical workflow for troubleshooting potential off-target effects of this compound.
Troubleshooting Logic for Poor Cytotoxicity
Caption: A troubleshooting guide for addressing issues of low cytotoxicity with this compound.
References
- 1. Chk1 inhibition potently blocks STAT3 tyrosine705 phosphorylation, DNA binding activity, and activation of downstream targets in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Checkpoint Kinase 1 (CHK1) Inhibition Enhances the Sensitivity of Triple-Negative Breast Cancer Cells to Proton Irradiation via Rad51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Interpreting unexpected results with Chk1-IN-3 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when using the Chk1 inhibitor, Chk1-IN-3.
Disclaimer
The information provided is based on publicly available data for this compound and general knowledge of Chk1 inhibitors. While this guide aims to be a valuable resource, it is important to consider that the specific experimental context and cell systems used can significantly influence the observed outcomes.
Troubleshooting Guide
Question: My cells are showing a paradoxical decrease in sensitivity to this compound at higher concentrations. What could be the cause?
Answer: This could be due to off-target effects of this compound. While highly potent against Chk1, at higher concentrations, it may inhibit other kinases. Some Chk1 inhibitors have been observed to inhibit CDK2 at elevated concentrations, which can paradoxically protect cells from the effects of Chk1 inhibition.[1][2]
Recommended Actions:
-
Perform a dose-response curve: A comprehensive dose-response experiment will help identify the optimal concentration for Chk1 inhibition without significant off-target effects.
-
Analyze CDK2 activity: If you suspect CDK2 inhibition, perform a kinase assay to measure CDK2 activity in your cells treated with a range of this compound concentrations.
-
Use a more selective inhibitor: If off-target effects are confirmed to be a confounding factor, consider using a different, more selective Chk1 inhibitor for comparison.
Question: I am observing an increase in DNA damage markers (e.g., γH2AX) even in the absence of an exogenous DNA damaging agent. Is this expected?
Answer: Yes, this is an expected on-target effect of Chk1 inhibition. Chk1 plays a crucial role in maintaining genomic stability during unperturbed DNA replication.[3][4] Inhibition of Chk1 can lead to increased replication stress, the formation of single-stranded DNA, and subsequent DNA strand breaks, which are flagged by DNA damage markers like γH2AX.[4][5]
Recommended Actions:
-
Quantify DNA damage: Use techniques like immunofluorescence or flow cytometry for γH2AX or a comet assay to quantify the extent of DNA damage at different time points and concentrations of this compound.
-
Assess cell cycle progression: Analyze the cell cycle profile of treated cells. An accumulation of cells in S-phase or G2/M is consistent with Chk1 inhibition-induced replication stress and DNA damage.
Question: My cells are not arresting in the G2/M phase as expected after treatment with a DNA damaging agent and this compound. Why is this happening?
Answer: This is the primary mechanism of action for Chk1 inhibitors. Chk1 is a key transducer kinase in the DNA damage response, and its activation leads to cell cycle arrest to allow for DNA repair.[6][7] By inhibiting Chk1, this compound abrogates the DNA damage-induced G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which often leads to mitotic catastrophe and cell death.[3]
Recommended Actions:
-
Confirm checkpoint abrogation: Use flow cytometry to analyze the cell cycle distribution. In the presence of a DNA damaging agent, cells treated with this compound should show a decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) compared to cells treated with the DNA damaging agent alone.
-
Monitor mitotic markers: Use western blotting to check the levels of mitotic markers like phosphorylated histone H3 (Ser10) to confirm entry into mitosis.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), with an IC50 of 0.4 nM.[8] Chk1 is a serine/threonine kinase that is a critical component of the DNA damage response (DDR) pathway.[6][7] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair.[6] By inhibiting Chk1, this compound prevents this cell cycle arrest, leading to the accumulation of DNA damage and often resulting in cell death, particularly in cancer cells that are highly reliant on the Chk1 pathway for survival.[3][9]
What are the known off-target effects of this compound?
This compound has been shown to inhibit other kinases at higher concentrations. The known off-target kinases and their respective IC50 values are listed in the table below. It is important to be aware of these potential off-target effects when interpreting experimental results, especially at higher concentrations of the inhibitor.
Is this compound expected to be effective as a single agent?
Yes, this compound has shown single-agent efficacy in inhibiting the growth of various malignant hematopathy cell lines and has demonstrated significant tumor growth suppression in a xenograft mouse model.[8] The rationale is that many cancer cells have a high level of endogenous replication stress and are therefore more dependent on Chk1 for survival compared to normal cells.[9]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Chk1 | 0.4 |
| AMPKα2β1γ1 | 91.11 |
| MPKα1β1γ1 | 107.5 |
| PIM1 | 511.8 |
| PIM3 | 735.53 |
| Chk2 | 1729 |
Data sourced from MedchemExpress product datasheet.[8]
Table 2: In Vitro Cellular Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | 13 |
| Jeko-1 | Mantle Cell Lymphoma | 36 |
| MV4-11 | Acute Myeloid Leukemia | 39 |
| Mino | Mantle Cell Lymphoma | 155 |
Data sourced from MedchemExpress product datasheet.[8]
Experimental Protocols
1. Cell Viability Assay (e.g., MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: If using MTT, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blotting for Checkpoint Proteins
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Chk1, total Chk1, γH2AX, phospho-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Fixation: After drug treatment, harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate the cell populations and determine the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M).
Mandatory Visualization
Caption: The Chk1 signaling pathway in the DNA damage response.
Caption: A general experimental workflow for studying this compound effects.
Caption: A logical flow for troubleshooting unexpected results with this compound.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Checkpoint Kinase 1 (CHK1) Inhibition Enhances the Sensitivity of Triple-Negative Breast Cancer Cells to Proton Irradiation via Rad51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHEK1 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficacy of Chk1-IN-3 in combination therapy
Welcome to the technical support center for improving the efficacy of Chk1-IN-3 in combination therapy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize their research and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a serine/threonine kinase, with an IC50 value of 0.4 nM.[1] Chk1 is a critical component of the DNA Damage Response (DDR) pathway.[2][3] In response to DNA damage or replication stress, Chk1 is activated by the ATR kinase and phosphorylates downstream targets, such as Cdc25 phosphatases.[2][4] This action prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[3][5] By inhibiting Chk1, this compound abrogates this cell cycle arrest, forcing cells with DNA damage to enter mitosis prematurely, which can lead to a form of cell death known as mitotic catastrophe.[6]
Q2: What is the scientific rationale for using this compound in combination therapy?
A2: The primary rationale is to sensitize cancer cells to DNA-damaging agents. Many cancers have defects in the G1 checkpoint (e.g., TP53 mutations), making them highly dependent on the Chk1-mediated S and G2 checkpoints for survival after DNA damage.[6][7] Combining a DNA-damaging agent (like chemotherapy or a PARP inhibitor) with a Chk1 inhibitor like this compound creates a synthetic lethal scenario. The first agent induces DNA damage, and this compound removes the crucial safety net that would normally halt the cell cycle, leading to enhanced tumor cell killing.[8][9]
Q3: What are the most common combination strategies for Chk1 inhibitors?
A3: Chk1 inhibitors are most commonly combined with agents that induce DNA damage or replication stress. Key strategies include:
-
DNA-damaging Chemotherapy: Agents like gemcitabine, which stall replication forks, are highly synergistic with Chk1 inhibitors.[10]
-
PARP Inhibitors (e.g., Olaparib, Rucaparib): This combination is effective in cancers with deficiencies in homologous recombination (like BRCA mutations) and can also overcome PARP inhibitor resistance.[6][11]
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ATM Inhibitors: The ATM and ATR-Chk1 pathways are two primary arms of the DDR.[4][12] Dual inhibition can lead to synergistic cell death in some cancer types.[12]
Q4: What are the known physical and chemical properties of this compound?
A4: this compound (CAS No. 2097252-39-4) should be stored as a solid at -20°C for long-term stability.[13] For experiments, it is typically dissolved in a solvent like DMSO to create a stock solution, which should also be stored at -20°C.[13] Note that the aqueous solubility of this compound is not extensively documented, so care should be taken to ensure it remains dissolved in culture media at its final working concentration.
Data Presentation: Inhibitor Profile
The following tables summarize the inhibitory activity of this compound.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| CHK1 | 0.4 |
| AMPKα2β1γ1 | 91.11 |
| MPKα1β1γ1 | 107.5 |
| PIM1 | 511.8 |
| PIM3 | 735.53 |
| CHK2 | 1729 |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Growth Inhibition (IC50) of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| Z-138 | Mantle Cell Lymphoma | 13 |
| Jeko-1 | Mantle Cell Lymphoma | 36 |
| MV4-11 | Acute Myeloid Leukemia | 39 |
| Mino | Mantle Cell Lymphoma | 155 |
Data sourced from MedchemExpress.[1]
Visualizations: Pathways and Workflows
Caption: The ATR-Chk1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for a drug combination synergy screen.
Troubleshooting Guide
Q: I am not observing the expected synergistic effect between this compound and my DNA-damaging agent. What should I check?
A: A lack of synergy can arise from multiple factors. Follow this logical troubleshooting process.
Caption: Troubleshooting logic for lack of drug synergy.
-
Verify Target Inhibition: The most critical first step is to confirm that this compound is inhibiting its target at the concentrations used. A decrease in Chk1 autophosphorylation at Serine 296 (pChk1 S296) is a direct marker of target engagement.[14] Concurrently, effective Chk1 inhibition in the presence of a DNA-damaging agent should lead to replication fork collapse and an increase in DNA double-strand breaks, which can be measured by an increase in phosphorylated histone H2AX (γH2AX).[9][15]
-
Confirm Drug Potency: Re-evaluate the half-maximal inhibitory concentration (IC50) for both this compound and the combination agent individually in your specific cell line.[16] The sensitivity can vary significantly between cell types.
-
Assess Drug Stability and Solubility: Ensure your this compound stock is correctly prepared and stored.[13] Poor solubility in the final assay medium can drastically reduce its effective concentration.
-
Consider Resistance Pathways: Inhibition of Chk1 can sometimes lead to the compensatory activation of other pro-survival signaling pathways, such as the ERK/MAPK pathway, which can blunt the therapeutic effect.[8][17]
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Review Synergy Calculation: Ensure you are using appropriate mathematical models (e.g., Loewe additivity, Bliss independence) to quantify synergy.[18] Tools like SynergyFinder can help visualize and calculate synergy scores from dose-response matrix data.[19]
Q: My cell viability results are highly variable between experiments. What are the common causes?
A: Variability often stems from technical inconsistencies.
-
Cell Seeding Density: Ensure precise and consistent cell numbers are seeded per well. Use a cell counter and avoid using cells that have been passaged too many times.[20]
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Solvent Concentration: If using DMSO to dissolve this compound, ensure the final concentration is identical and non-toxic across all wells, including "untreated" controls.[16]
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate drugs and affect cell growth. Avoid using the outermost wells for critical measurements or ensure they are filled with sterile PBS or media to maintain humidity.
-
Assay Timing: The timing of reagent addition (e.g., MTT, WST-1) and the final reading is critical. Ensure incubation times are consistent across all plates and experiments.[21]
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Analysis
This protocol describes a method for assessing cell viability using a colorimetric assay (like MTT or WST-1) to generate a dose-response matrix for synergy calculations.
-
Cell Seeding:
-
Collect cells during their logarithmic growth phase.
-
Perform a cell count to determine cell density.
-
Dilute the cell suspension to a pre-optimized seeding density (e.g., 2,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL.[20]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare 2x concentrated stock solutions of this compound and the combination drug in culture medium from your primary DMSO stocks.
-
Create a dose-response matrix. For an 8x8 matrix, serially dilute each drug to create 8 concentrations.
-
Add 100 µL of the appropriate drug solutions to the cells (this dilutes the 2x stocks to their final 1x concentration). Include wells for each drug alone, combination doses, and vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Viability Measurement (WST-1/CCK-8 Example):
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Input the normalized dose-response matrix into a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores using models like Loewe, Bliss, or ZIP.[18][19]
-
Protocol 2: Western Blot for Target Engagement and DNA Damage
This protocol is for verifying Chk1 inhibition (via pChk1 S296) and its downstream consequence (via γH2AX).
-
Sample Preparation:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, both, or vehicle for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve phosphorylation states.
-
Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phosphoproteins as it contains phosphoproteins that can increase background.[22]
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Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended antibodies:
-
Rabbit anti-phospho-Chk1 (Ser296)
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Rabbit anti-phospho-Histone H2A.X (Ser139) (i.e., γH2AX)
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Mouse anti-Total Chk1
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Mouse anti-β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
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Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence detection system. Analyze band intensities relative to loading controls.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEK1 - Wikipedia [en.wikipedia.org]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. e-crt.org [e-crt.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. CHK1 inhibitors in combination chemotherapy: thinking beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Combination of ATM and Chk1 Inhibitors Induces Synthetic Lethality in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays [bio-protocol.org]
- 17. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Cell viability assay issues with Chk1-IN-3
Welcome to the technical support center for Chk1-IN-3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell viability assays involving this potent Chk1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[1] Chk1 is a key regulator of cell cycle checkpoints, particularly at the G1/S, intra-S, and G2/M phases, ensuring that cells have time to repair DNA damage before proceeding with cell division. By inhibiting Chk1, this compound abrogates these checkpoints, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells, especially those with a high degree of replication stress.
Q2: In which cell lines is this compound expected to be most effective?
The effectiveness of Chk1 inhibitors, including this compound, is often more pronounced in cancer cell lines with specific genetic backgrounds. Tumors with deficiencies in other cell cycle regulators, such as p53, often become highly dependent on the Chk1 pathway for survival. Therefore, cancer cells with mutated or non-functional p53 are often more sensitive to Chk1 inhibition. Additionally, tumors exhibiting high levels of endogenous replication stress, a common feature of many cancers, rely on Chk1 to maintain genomic stability and are thus more susceptible to its inhibition. Leukemia and lymphoma cell lines have also been shown to be particularly sensitive to Chk1 inhibitors.[2]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store the this compound stock solution at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable. It is advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]
Troubleshooting Guide for Cell Viability Assays
This guide addresses common issues encountered during cell viability experiments with this compound.
Issue 1: No significant decrease in cell viability observed.
Possible Cause 1: Sub-optimal concentration range.
-
Troubleshooting Step: The reported IC50 of this compound is 0.4 nM in a biochemical assay, but cellular IC50 values can be significantly higher and vary between cell lines.[1] Perform a dose-response experiment with a broad range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal working concentration for your specific cell line.
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting Step: The effects of Chk1 inhibition on cell viability may not be immediate. Extend the incubation time with this compound (e.g., 48, 72, or even 96 hours) to allow for the accumulation of DNA damage and subsequent cell death to occur.
Possible Cause 3: Cell line resistance.
-
Troubleshooting Step: Some cell lines are inherently resistant to Chk1 inhibitors due to functional redundancy in cell cycle checkpoint pathways or efficient DNA repair mechanisms. Consider using a positive control cell line known to be sensitive to Chk1 inhibition to validate your experimental setup. Also, the cellular response to complete Chk1 inhibition can be cell-line dependent, leading to cell cycle arrest rather than immediate apoptosis in some cases.[4]
Possible Cause 4: Compound instability.
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly and that the working solutions are freshly prepared for each experiment. Basal Chk1 activity can be required to maintain its own stability, and prolonged inhibition may lead to Chk1 protein degradation, which could influence results.[5]
Issue 2: High variability in IC50 values between experiments.
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Step: The IC50 value of a compound can be highly dependent on the initial cell seeding density.[6][7][8] Ensure that a consistent number of cells is seeded in each well for all experiments. Perform a cell titration experiment to determine the optimal seeding density for your cell line, ensuring they are in the exponential growth phase during the assay.
Possible Cause 2: Variability in reagent preparation or handling.
-
Troubleshooting Step: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing of reagents and uniform dispensing into the wells. Use a multichannel pipette for adding reagents to minimize variability across the plate.
Possible Cause 3: Edge effects on the assay plate.
-
Troubleshooting Step: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Issue 3: Unexpected results with specific viability assays (MTT or CellTiter-Glo).
Possible Cause 1 (MTT Assay): Interference with cellular metabolism.
-
Troubleshooting Step: Chk1 inhibitors can have off-target effects on cellular metabolism, which may affect the reduction of the MTT reagent and lead to an over- or underestimation of cell viability.[9] Some Chk1 inhibitors have been shown to affect mitochondrial function.[10] If you suspect this, consider validating your results with an alternative viability assay that measures a different cellular parameter, such as ATP content (CellTiter-Glo) or membrane integrity (Trypan Blue exclusion).
Possible Cause 2 (MTT Assay): Direct reduction of MTT by the compound.
-
Troubleshooting Step: Some chemical compounds can directly reduce the MTT reagent, leading to a false-positive signal.[11][12] To test for this, include a control well with this compound in cell-free media to see if a color change occurs in the absence of cells.
Possible Cause 3 (CellTiter-Glo Assay): Interference with the luciferase enzyme.
-
Troubleshooting Step: Certain compounds can inhibit or activate the luciferase enzyme used in the CellTiter-Glo assay, leading to inaccurate results.[13] To check for this, set up a control with a known amount of ATP and the inhibitor to see if the luminescent signal is affected.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Source |
| Chk1 | 0.4 | Biochemical | [1] |
| Chk2 | 1729 | Biochemical | [1] |
| AMPKα2β1γ1 | 91.11 | Biochemical | [1] |
| MPKα1β1γ1 | 107.5 | Biochemical | [1] |
| PIM1 | 511.8 | Biochemical | [1] |
| PIM3 | 735.53 | Biochemical | [1] |
Table 2: Cellular IC50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | IC50 (nM) | Cancer Type | Source |
| Mino | 155 | Mantle Cell Lymphoma | [1] |
| Jeko-1 | 36 | Mantle Cell Lymphoma | [1] |
| MV4-11 | 39 | Acute Myeloid Leukemia | [1] |
| Z-138 | 13 | Mantle Cell Lymphoma | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium per well. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound concentration wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media and MTT but no cells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the optimal density in 100 µL of complete growth medium per well. Incubate for 24 hours.
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the chosen treatment period.
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Allow the assay plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with media and reagent but no cells). Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Simplified Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: General experimental workflow for determining cell viability with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ch.promega.com [ch.promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIRT3-dependent mitochondrial redox homeostasis mitigates CHK1 inhibition combined with gemcitabine treatment induced cardiotoxicity in hiPSC-CMs and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
Validation & Comparative
A Comparative Guide to Chk1 Inhibitors: Chk1-IN-3 vs. Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Its activation leads to cell cycle arrest, providing time for DNA repair and preventing the propagation of damaged genetic material. Consequently, Chk1 has emerged as a promising therapeutic target in oncology, with numerous inhibitors under investigation. This guide provides a detailed comparison of Chk1-IN-3 against other prominent Chk1 inhibitors, including Prexasertib (LY2606368), Rabusertib (LY2603618), MK-8776 (SCH 900776), and GDC-0575 (CCT245737/SRA737), supported by experimental data and detailed methodologies.
Performance Comparison of Chk1 Inhibitors
The following tables summarize the in vitro potency and kinase selectivity of this compound and its key competitors.
Table 1: In Vitro Potency (IC50) of Chk1 Inhibitors
| Inhibitor | Chk1 IC50 (nM) | Reference |
| This compound | 0.4 | [1] |
| Prexasertib (LY2606368) | <1 | [2] |
| Rabusertib (LY2603618) | 7 | [3][4] |
| MK-8776 (SCH 900776) | 3 | [5][6] |
| GDC-0575 (CCT245737/SRA737) | 1.2 - 1.3 | [7][8] |
Table 2: Kinase Selectivity Profile of Chk1 Inhibitors
| Inhibitor | Chk2 IC50 (nM) | Other Kinases Inhibited (IC50 < 100 nM) | Reference |
| This compound | 1729 | AMPKα2β1γ1 (91.11), MPKα1β1γ1 (107.5), PIM1 (511.8), PIM3 (735.53) | [1] |
| Prexasertib (LY2606368) | 8 | RSK1 (9), MELK (38), SIK (42), BRSK2 (48), ARK5 (64) | [2] |
| Rabusertib (LY2603618) | >1000 (approx. 100-fold less potent) | PDK1 (893) | [3] |
| MK-8776 (SCH 900776) | 1500 (500-fold selectivity) | CDK2 (160) | [5][6][9] |
| GDC-0575 (CCT245737/SRA737) | >1000 (>1000-fold selectivity) | ERK8 (130), PKD1 (298), RSK2 (361), RSK1 (362) | [8] |
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway and Chk1 Inhibition
Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and phosphorylates Chk1.[10] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent inactivation of cyclin-dependent kinases (CDKs).[4] This results in cell cycle arrest, primarily at the G2/M checkpoint, to allow for DNA repair.[11] Chk1 inhibitors block this process, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.[12]
General Experimental Workflow for Evaluating Chk1 Inhibitors
The evaluation of novel Chk1 inhibitors typically follows a standardized workflow, from initial biochemical assays to in vivo efficacy studies.
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Boundless enthusiasm for CHK1 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 8. fda.gov [fda.gov]
- 9. Chk1 and p21 Cooperate to Prevent Apoptosis during DNA Replication Fork Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kinase Inhibitor Selectivity: A Comparative Guide for Chk1 vs. Chk2
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Chk1 and Chk2 in the DNA Damage Response
Checkpoint kinases Chk1 and Chk2 are key serine/threonine kinases that function as critical transducers in the DNA damage response (DDR) pathway.[1] They are activated by the upstream kinases ATR (ATM and Rad3-related) and ATM (ataxia-telangiectasia mutated), respectively, in response to DNA damage and replication stress.[1] Although they share some overlapping functions in cell cycle arrest, Chk1 is primarily activated by ATR in response to single-stranded DNA breaks and replication stress, while Chk2 is activated by ATM in response to double-stranded DNA breaks.[1] Given their distinct, yet sometimes overlapping roles, the selective inhibition of Chk1 over Chk2 is a desirable attribute for therapeutic agents targeting the Chk1 pathway.
Quantitative Assessment of Inhibitor Selectivity
The selectivity of a kinase inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) against the target kinase versus other kinases. A higher fold-selectivity indicates a more specific inhibitor.
Below is a comparative table of published IC50 values for three well-known Chk1 inhibitors, demonstrating their selectivity for Chk1 over Chk2.
| Compound | Chk1 IC50 (nM) | Chk2 IC50 (nM) | Fold Selectivity (Chk2/Chk1) |
| SRA737 (CCT245737) | 1.4 | 9030 | >6450 |
| LY2606368 (Prexasertib) | <1 | 8 | >8 |
| MK-8776 | Low nM range | ~1000-fold less potent than Chk1 | ~1000 |
Note: IC50 values can vary between different assay conditions and laboratories.[2]
Experimental Protocols for Determining Kinase Selectivity
Biochemical assays are the gold standard for determining the intrinsic potency and selectivity of kinase inhibitors. Two common methods are radiometric assays and mobility shift assays.
Radiometric Kinase Assay (Filter Binding Assay)
This assay directly measures the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate peptide or protein.[3][4]
Principle: A kinase reaction is performed by incubating the kinase (e.g., recombinant human Chk1 or Chk2), a specific substrate, and radiolabeled ATP in the presence of varying concentrations of the inhibitor. The reaction mixture is then spotted onto a phosphocellulose filter paper, which binds the phosphorylated substrate. Unreacted radiolabeled ATP is washed away. The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or phosphorimager. The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Generalized Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a specific peptide), and the test compound (e.g., Chk1-IN-3) at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Spotting: Stop the reaction and spot the mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Mobility Shift Kinase Assay
This non-radioactive method measures the difference in electrophoretic mobility between the non-phosphorylated substrate and the phosphorylated product.[5][6]
Principle: A kinase reaction is performed with a fluorescently labeled peptide substrate. The reaction mixture is then subjected to microfluidic capillary electrophoresis. Due to the addition of a negatively charged phosphate group, the phosphorylated product will have a different charge-to-mass ratio and will migrate differently in an electric field compared to the unphosphorylated substrate. The amounts of substrate and product are quantified by detecting their fluorescence.
Generalized Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, ATP, and the inhibitor at various concentrations.
-
Incubation: Incubate the reaction to allow for substrate phosphorylation.
-
Termination: Stop the reaction, typically by adding a stop solution containing EDTA to chelate Mg2+.
-
Electrophoresis: Load the samples onto a microfluidic chip in a specialized instrument (e.g., Caliper LabChip). The instrument applies a voltage to separate the substrate and product.
-
Detection: A laser excites the fluorescent label, and a detector measures the fluorescence intensity of the separated substrate and product peaks.
-
Data Analysis: The percentage of substrate conversion is calculated from the peak heights or areas. The IC50 is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Experimental and Biological Pathways
Diagrams are essential for clearly communicating complex experimental workflows and signaling pathways.
Caption: Workflow for determining kinase inhibitor selectivity.
Caption: The roles of Chk1 and Chk2 in the DNA damage response.
By employing rigorous biochemical assays and transparently reporting the resulting selectivity data, researchers can confidently validate the specificity of kinase inhibitors like this compound, paving the way for the development of more effective and safer targeted therapies.
References
- 1. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. Technology [nanosyn.com]
A Comparative Guide: Chk1-IN-3 Versus siRNA Knockdown of Chk1
For Researchers, Scientists, and Drug Development Professionals
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Its function is to arrest the cell cycle to allow for DNA repair, thereby maintaining genomic integrity.[1][2] Consequently, Chk1 has emerged as a significant target in cancer therapy, where its inhibition can sensitize cancer cells to DNA-damaging agents. This guide provides a detailed comparison of two primary methods for inhibiting Chk1 function in a research setting: the small molecule inhibitor Chk1-IN-3 and small interfering RNA (siRNA) mediated knockdown.
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of Chk1 kinase. By binding to the ATP-binding pocket of Chk1, it prevents the phosphorylation of its downstream substrates, such as Cdc25 phosphatases.[3] This abrogation of Chk1's kinase activity disrupts cell cycle checkpoints, particularly the G2/M checkpoint, leading to premature mitotic entry and often, apoptosis in cells with damaged DNA.[4]
siRNA knockdown of Chk1 , on the other hand, operates at the genetic level. A synthetic double-stranded RNA molecule, complementary to the Chk1 mRNA sequence, is introduced into cells. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and cleaves the endogenous Chk1 mRNA.[5] This process leads to a significant reduction in the total Chk1 protein levels, thereby diminishing its cellular functions.[6]
Comparative Data Presentation
The following tables summarize the quantitative data gathered from various studies to facilitate a comparison between this compound and Chk1 siRNA. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a synthesis from multiple sources.
| Parameter | Chk1 Inhibitors (Representative Data) | Cell Line(s) |
| IC50 / GI50 | V158411: 0.17 µM (mean, leukemia/lymphoma lines) | Leukemia/Lymphoma |
| PF-477736: 0.28 µM (mean, leukemia/lymphoma lines) | Leukemia/Lymphoma | |
| AZD7762: 5 nM | Various | |
| SCH900776: 3 nM | Various |
Table 1: IC50/GI50 Values for Various Chk1 Inhibitors. Data from multiple studies indicate the high potency of small molecule inhibitors in the nanomolar to low micromolar range.[7][8]
| Parameter | Chk1 siRNA | Cell Line(s) |
| Knockdown Efficiency | Significant reduction in mRNA and protein levels | K562 |
| Effective knockdown with 10 nM siRNA after 24h | MDA-MB-231 | |
| >70% knockdown of mRNA achieved with effective duplexes | General observation | |
| Significant abrogation of cell proliferation upon knockdown | Human SCLC cell lines |
Table 2: Efficacy of Chk1 siRNA Knockdown. Studies demonstrate that siRNA can effectively reduce Chk1 expression, leading to significant biological effects.[6][9][10][11]
| Parameter | Chk1 Inhibitor (e.g., UCN-01, PF-477736) | Chk1 siRNA |
| Effect on Cell Viability | Potent inhibition of proliferation, induces apoptosis.[12] | Suppresses cell proliferation, enhances apoptosis with DNA damaging agents.[6] |
| Cell Cycle Arrest | Abrogates G2/M checkpoint.[9] | Abrogates G2/M checkpoint.[13] |
| Induction of DNA Damage | Increases γH2AX phosphorylation.[14] | Increases γH2AX phosphorylation.[14] |
Table 3: Comparative Effects on Cellular Processes. Both Chk1 inhibitors and siRNA lead to similar downstream cellular consequences, including reduced cell viability and disruption of cell cycle checkpoints.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 48-72 hours.
-
Chk1 siRNA: Transfect cells with Chk1 siRNA (e.g., 50 nM) using a suitable transfection reagent according to the manufacturer's protocol. After 24 hours, replace the medium and incubate for a further 48-72 hours.
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Chk1 Expression
-
Cell Lysis: After treatment with this compound or transfection with Chk1 siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against Chk1 (e.g., 1:1000 dilution) overnight at 4°C.[15]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system. β-actin or GAPDH should be used as a loading control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Harvest cells after treatment, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).[16][17]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, exciting PI at 488 nm and detecting emission at ~617 nm.
-
Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for comparing this compound and Chk1 siRNA.
Caption: Logical relationship of Chk1 inhibition methods and outcomes.
Conclusion
Both this compound and Chk1 siRNA are effective tools for inhibiting Chk1 function, leading to comparable downstream biological effects such as cell cycle checkpoint abrogation and reduced cell viability. The choice between these two methods will depend on the specific experimental goals.
-
This compound offers a rapid and titratable method for inhibiting Chk1 kinase activity, making it ideal for studying the acute effects of Chk1 inhibition and for dose-response experiments.
-
Chk1 siRNA provides a highly specific method for reducing total Chk1 protein levels, which is advantageous for confirming that the observed phenotype is a direct result of Chk1 loss and not due to off-target effects of a small molecule inhibitor.[5]
References
- 1. embopress.org [embopress.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. A library of siRNA duplexes targeting the phosphoinositide 3-kinase pathway: determinants of gene silencing for use in cell-based screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Chk1 inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Association of Chk1 with 14-3-3 proteins is stimulated by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Chk1-IN-3 and Prexasertib in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two checkpoint kinase 1 (Chk1) inhibitors: Chk1-IN-3 and Prexasertib. The information presented is based on available preclinical data and is intended to assist researchers in making informed decisions for their cancer research and drug development programs.
Introduction to Chk1 Inhibition
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] In response to DNA damage or replication stress, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1] Many cancer cells have defects in other cell cycle checkpoints, such as the G1 checkpoint, making them highly dependent on the S and G2/M checkpoints regulated by Chk1 for their survival. Therefore, inhibiting Chk1 can selectively induce "replication catastrophe" and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.
Mechanism of Action
Both this compound and Prexasertib are potent inhibitors of Chk1 kinase activity. They function by competing with ATP for binding to the kinase domain of Chk1, thereby preventing the phosphorylation of its downstream substrates. This abrogation of Chk1 function leads to the override of DNA damage-induced cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely. This ultimately results in mitotic catastrophe and apoptotic cell death.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for this compound and Prexasertib based on published studies.
Table 1: In Vitro Kinase and Cell Line Inhibitory Potency (IC50)
| Compound | Target | IC50 (nM) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Chk1 | 0.4 | Mino | Mantle Cell Lymphoma | 155 | [3] |
| Jeko-1 | Mantle Cell Lymphoma | 36 | [3] | |||
| MV4-11 | Acute Myeloid Leukemia | 50 | [3] | |||
| Prexasertib | Chk1 | ≤1 | PEO1 | Ovarian Cancer (BRCA2 mutant) | 6 - 49 | [4] |
| Chk2 | 8 | PEO4 | Ovarian Cancer (BRCA2 reversion mutant) | 6 - 49 | [4] | |
| OVCAR3 | Ovarian Cancer (BRCA wild-type) | 6 - 49 | [4] | |||
| OV90 | Ovarian Cancer (BRCA wild-type) | 6 - 49 | [4] | |||
| TNBC cell lines (n=12) | Triple-Negative Breast Cancer | 0.32 - 117.3 | [5] | |||
| Prostate cancer cell lines (AR+) | Prostate Cancer | 4.3 - 13.1 | [6] | |||
| Prostate cancer cell lines (AR-) | Prostate Cancer | 6.4 - 1000 | [6] | |||
| ALL cell lines | Acute Lymphoblastic Leukemia | low nanomolar | [7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Mantle Cell Lymphoma | Z-138 | 10 mg/kg and 20 mg/kg, i.v., 5 times a week for 3 weeks | 78.64% and 90.29%, respectively | [3] |
| Prexasertib | Triple-Negative Breast Cancer | HCC1187 | Not specified | 83.8% | [5] |
| Triple-Negative Breast Cancer | MX-1 | Not specified | 85.5% | [5] | |
| Triple-Negative Breast Cancer | HCC1806 | Not specified | 94.2% | [5] | |
| Triple-Negative Breast Cancer (orthotopic) | MDA-MB-231 | Not specified | 74.4% (primary tumor), 97.48% (lung metastasis) | [5] | |
| High-Grade Serous Ovarian Cancer | PDX models (n=14) | Not specified | Demonstrated antitumor activity | [8] | |
| Acute Lymphoblastic Leukemia | PDX models | Not specified | Significant single-agent efficacy | [7] | |
| Castrate-Resistant Prostate Cancer | PDX models (n=6) | Not specified | Efficacy in 4 out of 6 models | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Chk1 Signaling Pathway in DNA Damage Response
Caption: Chk1 signaling pathway in response to DNA damage.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for in vitro efficacy assessment of Chk1 inhibitors.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and Prexasertib in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Western Blotting for Chk1 Phosphorylation
-
Cell Lysis: Treat cells with the desired concentrations of Chk1 inhibitor for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Chk1 (e.g., Ser345), total Chk1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the Chk1 inhibitor for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and Prexasertib are highly potent inhibitors of Chk1 with demonstrated efficacy in preclinical cancer models. This compound has shown remarkable potency at the enzymatic level (IC50 of 0.4 nM) and significant in vivo activity in hematological malignancy models.[3] Prexasertib has a broader range of published data across various solid and hematological cancer types, with low nanomolar IC50 values in numerous cell lines and proven in vivo efficacy in multiple xenograft and patient-derived xenograft models.[4][5][6][7][8][9][10]
The choice between these two inhibitors for research purposes may depend on the specific cancer type being investigated and the desired experimental context. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and execute their studies effectively. Further head-to-head comparative studies would be beneficial to delineate the nuanced differences in their biological activities and therapeutic potential.
References
- 1. Cell Cycle/Checkpoint | CymitQuimica [cymitquimica.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical efficacy of prexasertib in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vivo Validation of Chk1 Inhibitors: A Comparative Analysis of Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of several prominent Checkpoint Kinase 1 (Chk1) inhibitors. While the specific compound Chk1-IN-3 lacks sufficient in vivo data in the public domain, this guide will focus on well-characterized inhibitors: V158411 and PF-477736 , with comparative data from Prexasertib (LY2606368) and SRA737 . The information herein is intended to provide an objective overview of their performance, supported by experimental data, to aid in research and development decisions.
Chk1: A Critical Node in the DNA Damage Response
Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR).[1] In response to DNA damage or replication stress, Chk1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[2][3][4] Activated Chk1 then phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, primarily at the G2/M and S phase checkpoints, allowing time for DNA repair.[2][5][6][7] Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints for survival, and thus particularly vulnerable to Chk1 inhibition.[8] By abrogating these checkpoints, Chk1 inhibitors can induce premature mitotic entry with damaged DNA, leading to mitotic catastrophe and cell death, a concept known as synthetic lethality.
Below is a diagram illustrating the simplified Chk1 signaling pathway in response to DNA damage.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sareum.com [sareum.com]
A Comparative Analysis of Chk1 Inhibitors: Chk1-IN-3 vs. AZD7762
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Checkpoint Kinase 1 (Chk1) inhibitors, Chk1-IN-3 and AZD7762. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and potential clinical investigations.
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] By orchestrating cell cycle arrest, particularly at the G2/M checkpoint, Chk1 allows time for DNA repair, thus maintaining genomic integrity.[1][2] In many cancer cells, particularly those with a defective p53-mediated G1 checkpoint, reliance on the Chk1-mediated G2/M checkpoint is heightened for survival following DNA damage. This dependency makes Chk1 an attractive therapeutic target. Inhibition of Chk1 can abrogate this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[3] This guide focuses on a comparative evaluation of two small molecule Chk1 inhibitors, this compound and AZD7762, summarizing their biochemical potency, cellular activity, and preclinical efficacy.
Data Presentation
Table 1: Biochemical Potency and Kinase Selectivity
| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (nM) | Other Kinase IC50 (nM) | hERG IC50 (µM) |
| This compound | 0.4[4] | 1729[4] | AMPKα2β1γ1: 91.11, MPKα1β1γ1: 107.5, PIM1: 511.8, PIM3: 735.53[4] | > 40[4] |
| AZD7762 | 5 | <10 | CAM, Yes, Fyn, Lyn, Hck, Lck (less potent) | Not explicitly found |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (nM) | Key Findings |
| This compound | Mino | Growth Inhibition | 155 | Strong inhibitory effects on hematological malignancy cell lines.[4] |
| Jeko-1 | Growth Inhibition | 36 | ||
| MV4-11 | Growth Inhibition | 39 | ||
| Z-138 | Growth Inhibition | 13 | ||
| AZD7762 | SW620 (colon) | Chemosensitization (with Gemcitabine) | Reduces GI50 from 24.1 nM to 1.08 nM | Potentiates the efficacy of DNA-damaging agents.[5] |
| MDA-MB-231 (breast) | Chemosensitization (with Gemcitabine) | Reduces GI50 from 2.25 µM to 0.15 µM | ||
| Neuroblastoma cell lines | Cytotoxicity | 82.6 - 505.9 | Cytotoxic as a single agent.[5] | |
| Camptothecin-treated cells | G2 Checkpoint Abrogation | EC50 = 10 | Effectively abrogates the G2 checkpoint.[5] |
Table 3: In Vivo Preclinical Efficacy
| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Key Findings |
| This compound | Xenograft Mice | Mantle Cell Lymphoma (Z-138) | 10-20 mg/kg, i.v., 5 times/week for 3 weeks | Significant tumor growth inhibition (78.64% at 10 mg/kg, 90.29% at 20 mg/kg) with no significant toxicity.[4] |
| AZD7762 | Not specified | Not specified | Not specified | Potentiates antitumor activity in xenograft models in a dose-dependent manner when combined with DNA-damaging agents. |
Mechanism of Action
Both this compound and AZD7762 are potent inhibitors of Chk1 kinase. Chk1 is a key transducer in the ATR-Chk1 signaling pathway, which is activated in response to DNA damage and replication stress.
Experimental Protocols
Chk1 Kinase Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency of inhibitors against Chk1 kinase.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound and AZD7762. Prepare a reaction mixture containing recombinant human Chk1 enzyme, a suitable kinase buffer, a specific peptide substrate (e.g., derived from Cdc25C), and ATP.
-
Kinase Reaction: Initiate the reaction by adding ATP to the mixture of enzyme, substrate, and inhibitor. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a filter-binding assay with radiolabeled ATP or a luminescence-based assay that measures ADP production.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Cytotoxicity Assay (General Protocol)
This protocol describes a general method to assess the effect of Chk1 inhibitors on cancer cell viability, both as single agents and in combination with other drugs.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or AZD7762, alone or in combination with a DNA-damaging agent (e.g., gemcitabine). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) values.
In Vivo Xenograft Study (General Protocol)
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of Chk1 inhibitors.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a specified size, randomize the animals into different treatment groups (e.g., vehicle, Chk1 inhibitor alone, DNA-damaging agent alone, and combination).
-
Treatment Administration: Administer the compounds via the appropriate route (e.g., intravenous, intraperitoneal, or oral) according to a predetermined schedule.
-
Efficacy and Toxicity Assessment: Monitor tumor volume and animal body weight regularly. At the end of the study, calculate the tumor growth inhibition for each treatment group and assess any signs of toxicity.
Comparative Discussion
Potency and Selectivity: this compound exhibits exceptional potency against Chk1 with an IC50 of 0.4 nM, making it one of the most potent Chk1 inhibitors reported.[4] It also demonstrates significant selectivity over Chk2 (over 4000-fold).[4] In contrast, AZD7762 is a potent inhibitor of both Chk1 and Chk2, with IC50 values of 5 nM and <10 nM, respectively. The dual inhibition profile of AZD7762 may offer a different therapeutic window and potential off-target effects compared to the more selective this compound. Notably, this compound shows low affinity for the hERG channel, suggesting a potentially lower risk of cardiac toxicity, a significant concern that led to the discontinuation of AZD7762's clinical development.
Cellular Activity: Both inhibitors demonstrate potent anti-proliferative activity in cancer cell lines. This compound is particularly effective in hematological malignancy cell lines.[4] AZD7762 has been extensively shown to sensitize a variety of cancer cell lines to DNA-damaging agents like gemcitabine by abrogating the G2 checkpoint.[5]
Preclinical Efficacy and Clinical Development: this compound has shown significant single-agent anti-tumor activity in a mantle cell lymphoma xenograft model with good tolerability.[4] AZD7762 also demonstrated efficacy in preclinical models, primarily in combination with chemotherapy. However, its clinical development was halted due to unpredictable cardiac toxicity observed in a Phase I trial.
Conclusion
Both this compound and AZD7762 are potent inhibitors of Chk1 with demonstrated preclinical anti-cancer activity. This compound stands out for its remarkable potency and high selectivity for Chk1 over Chk2, coupled with a favorable in vivo efficacy and a potentially better safety profile regarding cardiac toxicity. AZD7762, while a potent dual Chk1/Chk2 inhibitor with proven chemosensitizing effects, was discontinued from clinical development due to safety concerns.
For researchers investigating the therapeutic potential of Chk1 inhibition, this compound represents a highly potent and selective tool for preclinical studies, particularly in hematological malignancies. The data on AZD7762, despite its clinical termination, remains valuable for understanding the broader effects of dual Chk1/Chk2 inhibition and the importance of kinase selectivity in drug development. Future studies should continue to explore the therapeutic window of highly selective Chk1 inhibitors like this compound, both as monotherapies and in combination with other anti-cancer agents.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Potency of Chk1-IN-3: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel cancer therapeutics, rigorous validation of a compound's potency in relevant cellular contexts is paramount. This guide provides a comprehensive framework for validating the half-maximal inhibitory concentration (IC50) of Chk1-IN-3, a potent and selective Chk1 inhibitor, in a new cell line. It offers a comparative analysis with other known Chk1 inhibitors, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Potency of Chk1 Inhibitors
This compound has demonstrated high potency against its target kinase and significant anti-proliferative effects in various cancer cell lines. A comparison with other well-characterized Chk1 inhibitors highlights its efficacy.
| Inhibitor | Target(s) | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cell Line(s) |
| This compound | Chk1 | 0.4 | 13 | Z-138 [1] |
| 36 | Jeko-1 [1] | |||
| 39 | MV4-11 [1] | |||
| 155 | Mino [1] | |||
| PF-477736 | Chk1 | - | 330 | Hs578T[2] |
| 840 | MDA-MB-231[2] | |||
| MK-8776 | Chk1, Chk2, CDK2 | Low nM (Chk1) | ~300 (Max abrogation) | MDA-MB-231[3] |
| SRA737 | Chk1 | Low nM | ~300 (Max abrogation) | MDA-MB-231[3] |
| LY2606368 | Chk1, Chk2, RSK family | Low nM (Chk1) | ~3 (Max abrogation) | MDA-MB-231[3] |
Chk1 Signaling Pathway in DNA Damage Response
The Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Upon DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Inhibition of Chk1 can therefore sensitize cancer cells to DNA-damaging agents.
Experimental Protocol: Determining the IC50 of this compound
This protocol outlines a cell-based assay to determine the IC50 value of this compound in a new cell line using a common cell viability reagent.
Materials:
-
New cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, MTT)
-
96-well clear or white-walled microplates (depending on the assay)
-
Multichannel pipette
-
Plate reader (Luminometer, Fluorometer, or Spectrophotometer)
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (empirically determine the optimal density for logarithmic growth over the assay period).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in a complete culture medium to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the treated plates for 72 hours (or a predetermined optimal time) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for the chosen cell viability reagent. For example, for a luminescent ATP-based assay:
-
Equilibrate the plate and the reagent to room temperature.
-
Add the specified volume of the reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Read the plate using the appropriate plate reader.
-
-
Data Analysis:
-
Subtract the average background reading (from wells with medium and reagent only) from all experimental wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability (%) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in the experimental workflow for determining the IC50 of a kinase inhibitor.
By following this guide, researchers can systematically and accurately validate the IC50 of this compound in a new cell line, providing robust data for their drug discovery and development programs. The comparative data and detailed protocols offer a solid foundation for these critical validation studies.
References
Comparative Analysis of Chk1-IN-3 and Alternative Checkpoint Kinase 1 Inhibitors: A Guide to Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for the Checkpoint Kinase 1 (Chk1) inhibitor, Chk1-IN-3, alongside other notable Chk1 inhibitors. The objective is to offer a clear, data-driven resource to aid in the evaluation and potential reproduction of experimental findings. This document summarizes key quantitative data in structured tables, presents detailed experimental methodologies for cited assays, and includes visualizations of the Chk1 signaling pathway and a general experimental workflow.
Data Presentation: A Comparative Look at Chk1 Inhibitor Potency
The following tables summarize the biochemical and cellular potency of this compound in comparison to other well-characterized Chk1 inhibitors: Prexasertib (LY2606368), GDC-0575, and AZD7762. This data is essential for understanding the relative efficacy of these compounds.
Table 1: Biochemical Potency of Chk1 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | Chk1 | 0.4 | N/A | Biochemical Assay |
| Prexasertib (LY2606368) | Chk1 | <1 | 0.9 | Cell-free Assay |
| GDC-0575 | Chk1 | 1.2 | N/A | Biochemical Assay |
| AZD7762 | Chk1 | 5 | 3.6 | Scintillation Proximity Assay |
N/A: Not Available
Table 2: Cellular Potency of Chk1 Inhibitors Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Mino | Mantle Cell Lymphoma | 155 |
| Jeko-1 | Mantle Cell Lymphoma | 36 | |
| MV4-11 | Acute Myeloid Leukemia | 39 | |
| Z-138 | Mantle Cell Lymphoma | 13 | |
| Prexasertib (LY2606368) | Ovarian Cancer Cell Lines | Ovarian Cancer | 1-10 |
| JHOS2 | Ovarian Cancer | 8400 | |
| GDC-0575 | Melanoma Cell Lines | Melanoma | Varies |
| AZD7762 | HCT116 (p53-null) | Colon Cancer | Varies (Potentiates Gemcitabine) |
Visualizing the Chk1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The Chk1 signaling pathway in response to DNA damage.
Caption: A general experimental workflow for evaluating Chk1 inhibitors.
Experimental Protocols
To ensure the reproducibility of the cited experimental data, detailed methodologies for key assays are provided below.
Biochemical Kinase Assay for IC50 Determination (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against Chk1 kinase, often utilizing a luminescence-based assay like ADP-Glo™.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, diluted down to the low nanomolar range.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of diluted inhibitor or DMSO (for control wells).
-
2 µL of Chk1 enzyme diluted in kinase assay buffer.
-
2 µL of a mixture of the Chk1 substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for Chk1.
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
IC50 Calculation: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1][2]
Cellular Proliferation/Viability Assay for IC50 Determination (General Protocol)
This protocol describes a general method to assess the effect of a Chk1 inhibitor on the proliferation and viability of cancer cells in culture, commonly using assays like MTT or CellTiter-Glo®.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well clear or white-walled tissue culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Solubilization buffer (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume growth for 24 hours.
-
Inhibitor Treatment: Prepare a serial dilution of the test inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include wells with DMSO-only medium as a vehicle control.
-
Incubation: Incubate the cells with the inhibitor for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
IC50 Calculation: The absorbance or luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.[3]
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Chk1-IN-3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Chk1-IN-3, a potent and selective CHK1 inhibitor. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
Handling and Storage of this compound
Proper handling and storage are the first steps in a safe disposal plan. This compound is a chemical compound intended for research use only.[1]
| Parameter | Recommendation | Source |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C. | [1] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
| Storage Conditions | Store in a dry, dark place. | [1] |
It is crucial to observe normal laboratory precautions when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as chemical safety goggles and compatible chemical-resistant gloves. Avoid inhalation and contact with eyes, skin, or clothing.[2]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary to mitigate any potential harm.
| Incident | Immediate Action |
| Spill | Absorb the spill on sand or vermiculite and place it in closed containers for disposal.[2] |
| Skin Contact | Flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation develops, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[2] |
Disposal of this compound Waste
The toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, it should be handled as a hazardous waste. The following workflow provides a step-by-step guide for its proper disposal.
Disposal Protocol:
-
Waste Identification and Segregation :
-
Solid Waste : Collect unused this compound powder, contaminated gloves, weigh boats, and other solid lab materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Packaging and Labeling :
-
Use containers that are compatible with the chemical waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
-
Regulatory Compliance :
-
Always observe all federal, state, and local environmental regulations for hazardous waste disposal.[2]
-
Consult your institution's EHS department for specific guidelines and procedures. They will provide guidance on proper waste stream management and disposal protocols.
-
-
Final Disposal :
-
Waste should be disposed of through a licensed hazardous waste management company. Your institution's EHS department will typically coordinate this.
-
Never dispose of this compound down the drain or in the regular trash.
-
By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling Chk1-IN-3
Disclaimer: This document provides essential safety and logistical information for handling Chk1-IN-3 based on general laboratory safety protocols for potent, research-grade chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and consult the compound-specific SDS from their supplier for definitive safety, handling, and disposal instructions. The information provided herein should be used as a supplementary guide to, not a replacement for, the supplier's official documentation and institutional safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a potent and selective checkpoint kinase 1 (Chk1) inhibitor, a comprehensive approach to personal protection is paramount to minimize exposure risk. The following PPE is recommended as a minimum standard for laboratory personnel.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | Should be buttoned and have long sleeves. A chemically resistant apron may be required for larger quantities. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Safety and Handling Precautions
Strict adherence to safety protocols is crucial when working with potent compounds like this compound. The following table summarizes key safety, handling, storage, and first aid information.
General Safety, Handling, Storage, and First Aid for Potent Research Compounds
| Aspect | Precaution |
| Toxicological Properties | The toxicological properties of this compound have not been thoroughly investigated. Assume the compound is hazardous upon inhalation, ingestion, or skin contact. |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid the formation of dust and aerosols. Do not breathe dust, fume, gas, mist, vapors, or spray. Avoid contact with eyes, skin, and clothing. |
| Storage | Store in a tightly closed container in a dry, dark, and well-ventilated place. Recommended storage is at -20°C for long-term stability. |
| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| First Aid: Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| First Aid: Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| First Aid: Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the package in a designated area, preferably within a fume hood.
-
Verify the compound's identity and quantity against the order information.
-
Affix a label with the date of receipt and the responsible researcher's name.
-
-
Storage:
-
Store the compound in its original, tightly sealed container.
-
Place the container in a secondary container labeled with the compound's identity and hazard information.
-
Store at the recommended temperature of -20°C in a designated and controlled-access area.
-
-
Preparation of Stock Solutions:
-
All weighing and solution preparation must be conducted in a certified chemical fume hood.
-
Use an analytical balance with a draft shield to minimize the dispersal of the powdered compound.
-
Wear double gloves, a lab coat, and safety goggles.
-
Use a spatula to carefully transfer the desired amount of the solid to a tared vial.
-
Add the appropriate solvent (e.g., DMSO) to the vial and cap it securely.
-
Vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Use in Experiments:
-
When diluting the stock solution, continue to work in a fume hood and wear appropriate PPE.
-
Handle all solutions containing this compound with care to avoid splashes and aerosol generation.
-
Any equipment that comes into contact with the compound (pipette tips, tubes, etc.) should be considered contaminated.
-
-
Disposal:
-
All waste materials contaminated with this compound, including empty vials, used pipette tips, gloves, and contaminated labware, must be disposed of as hazardous chemical waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and leak-proof containers.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
-
Visualized Workflows and Pathways
To further clarify the procedural steps and the biological context of this compound, the following diagrams are provided.
Caption: Safe handling workflow for this compound, from receipt to disposal.
Caption: Simplified conceptual diagram of the Chk1 signaling pathway in response to DNA damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
